molecular formula C20H34O3 B009031 15-OxoEDE

15-OxoEDE

Cat. No.: B009031
M. Wt: 322.5 g/mol
InChI Key: QZCMHXPXGACWLJ-QWAPPMFBSA-N
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Description

15-oxoEDE is an oxoeicosadienoic acid that consists of 11Z,13E-oxoeicosadienoic acid with the oxo substituent located at position 15. It has a role as a metabolite. It is an OxoEDE and an enone. It is functionally related to a 15-HEDE. It is a conjugate acid of a 15-oxo-EDE(1-).
15-oxo-11Z,13E-eicosadienoic acid has been reported in Pseudo-nitzschia multistriata with data available.

Properties

IUPAC Name

(11Z,13E)-15-oxoicosa-11,13-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCMHXPXGACWLJ-QWAPPMFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role of 15-oxo-EDE: An Electrophilic Mediator in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is an oxidized, electrophilic lipid mediator derived from the enzymatic processing of polyunsaturated fatty acids. As a member of the oxylipin family, it possesses a chemically reactive α,β-unsaturated ketone moiety that enables it to interact with and modulate key cellular signaling proteins. This document provides a comprehensive technical overview of the biosynthesis, mechanisms of action, and biological roles of 15-oxo-EDE, with a particular focus on its involvement in anti-inflammatory and cytoprotective signaling pathways. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to serve as a resource for researchers investigating electrophilic lipid mediators and their therapeutic potential.

Introduction

Oxidized lipids, or oxylipins, are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] These molecules play critical roles in a myriad of physiological and pathophysiological processes, including inflammation, immune response, and tissue homeostasis.[2] A specific subset of oxylipins, known as electrophilic oxo-lipids, contains reactive α,β-unsaturated carbonyl groups. This structural feature allows them to form covalent adducts with nucleophilic amino acid residues (primarily cysteine) on key regulatory proteins, thereby modulating their function.

15-oxo-EDE is an endogenous oxoeicosadienoic acid metabolite that has emerged as a significant player in cellular signaling.[3] Functionally related to the more extensively studied 15-oxo-eicosatetraenoic acid (15-oxo-ETE), 15-oxo-EDE is characterized by its electrophilic nature, which underpins its biological activity.[2] This guide details the current understanding of 15-oxo-EDE's role as a signaling molecule, focusing on its biosynthesis and its influence on major anti-inflammatory and antioxidant pathways.

Biosynthesis and Metabolism

15-oxo-EDE is not a primary product of fatty acid oxidation but is formed through a multi-step enzymatic cascade. The pathway begins with the oxidation of its precursor fatty acid, leading to a hydroxylated intermediate, which is subsequently oxidized to the final keto-derivative.

The established pathway for the closely related compound 15-oxo-ETE provides a clear blueprint for 15-oxo-EDE biosynthesis.[2][4] The process begins with a precursor PUFA, which is first converted to a hydroperoxy derivative by a lipoxygenase (LOX) or cyclooxygenase (COX) enzyme. This unstable intermediate is rapidly reduced to a more stable hydroxyl fatty acid (e.g., 15-HEDE). The final and critical step is the oxidation of the hydroxyl group to a ketone by the cytosolic, NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), conferring the electrophilic character to the molecule.[2][5]

Once formed, electrophilic lipids like 15-oxo-EDE can be metabolized further. A primary route of inactivation is through conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[2] This process forms a stable adduct, effectively quenching the electrophilic reactivity of 15-oxo-EDE and targeting it for elimination.

15-oxo-EDE Biosynthesis Pathway PUFA Eicosadienoic Acid (in membranes) HEDE 15(S)-HEDE PUFA->HEDE 15-LOX or COX-2 Peroxidase OXO_EDE 15-oxo-EDE (Electrophilic) HEDE->OXO_EDE 15-PGDH (Oxidation) GSH_Adduct 15-oxo-EDE-GSH Adduct (Inactive) OXO_EDE->GSH_Adduct GSTs / Spontaneous (Glutathione Conjugation) invis1 invis2

Figure 1: Enzymatic synthesis and metabolism of 15-oxo-EDE.

Core Signaling Pathways and Mechanisms of Action

The electrophilic nature of 15-oxo-EDE allows it to function as a covalent modifier of specific sensor proteins, leading to the modulation of critical signaling pathways. Its primary modes of action are the activation of the Nrf2-dependent antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its continuous degradation.[6][7] Electrophiles like 15-oxo-EDE can covalently modify specific cysteine residues on Keap1.[8] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates, and translocates to the nucleus.[6] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase 1 (NQO1), initiating a powerful antioxidant and anti-inflammatory gene expression program.[2][7] Studies on 15-oxo-ETE show significant induction of HO-1 protein expression in THP-1 cells at concentrations of 25 µM.[2]

Nrf2 Activation by 15-oxo-EDE cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxoEDE 15-oxo-EDE Keap1 Keap1 (Cys) OxoEDE->Keap1 Covalent Adduction (Michael Addition) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation label_basal Basal State: ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Figure 2: Activation of the Nrf2 antioxidant pathway by 15-oxo-EDE.
Inhibition of the NF-κB Pro-Inflammatory Pathway

The transcription factor NF-κB is a central mediator of inflammatory responses.[8] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent release of NF-κB.[9] Released NF-κB then moves to the nucleus to drive the expression of pro-inflammatory genes, such as cytokines and chemokines.[9]

Electrophilic lipids like 15-oxo-ETE have been shown to inhibit NF-κB signaling by directly targeting the IKK complex, specifically the IKKβ subunit.[2] Covalent adduction of a critical cysteine residue in the activation loop of IKKβ by the electrophile prevents its kinase activity.[2][8] This inhibition blocks IκB phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[2]

NF-kB Inhibition by 15-oxo-EDE cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKKβ (Cys) Stimuli->IKK NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation OxoEDE 15-oxo-EDE OxoEDE->IKK Covalent Adduction Inhibits IKKβ Inhibit Inhibit OxoEDE->Inhibit DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Activates Transcription Inhibit->IKK

Figure 3: Inhibition of the NF-κB inflammatory pathway by 15-oxo-EDE.
Other Potential Signaling Roles

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): Oxo-lipids are known to be ligands for nuclear receptors, including PPARγ.[2][4] Activation of PPARγ has profound anti-inflammatory and metabolic regulatory effects.[10][11] The structural similarity of 15-oxo-EDE to other PPARγ agonists suggests it may also function through this pathway, although direct binding and activation data are still needed.

  • Akt Pathway: The related metabolite 15-oxo-ETE has been demonstrated to protect pulmonary artery smooth muscle cells (PASMCs) from apoptosis by activating the pro-survival Akt signaling pathway.[12] This suggests a potential role for 15-oxo-EDE in regulating cell viability and apoptosis in specific cellular contexts.

Quantitative Data Summary

Quantitative data on the biological activity of 15-oxo-EDE is currently limited. However, its potency in inhibiting key inflammatory enzymes has been characterized. The available data is summarized below.

ParameterTarget Enzyme/PathwayCell/SystemValueReference(s)
IC₅₀ 5-Lipoxygenase (5-LO)Rat Basophilic Leukemia (RBL-1) cells55 µM[1][13][14]

Table 1: Quantitative biological activity of 15-oxo-EDE.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 15-oxo-EDE. These protocols are synthesized from established methods for analyzing oxylipins and their effects on cellular signaling.

Quantification of 15-oxo-EDE by LC-MS/MS

This protocol describes a method for the extraction and quantitative analysis of 15-oxo-EDE from biological samples (e.g., cell culture supernatants or tissue homogenates) using liquid chromatography-tandem mass spectrometry.

LC-MS/MS Workflow Sample 1. Biological Sample (e.g., Cell Supernatant) Spike 2. Spike with Internal Standard (e.g., d4-15-oxo-EDE) Sample->Spike Extract 3. Solid Phase Extraction (SPE) (e.g., C18 cartridge) Spike->Extract Dry 4. Elute and Evaporate (Dry under Nitrogen) Extract->Dry Reconstitute 5. Reconstitute (in Mobile Phase) Dry->Reconstitute LC 6. LC Separation (C18 Reverse Phase) Reconstitute->LC MS 7. ESI-MS/MS Analysis (Negative Ion Mode, MRM) LC->MS Quantify 8. Quantification (Ratio to Internal Standard) MS->Quantify

Figure 4: General workflow for the quantification of 15-oxo-EDE.

Methodology:

  • Sample Preparation and Extraction:

    • To 1 mL of aqueous sample (e.g., cell culture media, plasma), add an antioxidant solution (e.g., BHT) and an internal standard (e.g., a stable isotope-labeled version like 15-oxo-[d4]-EDE) to correct for extraction efficiency.[1]

    • Acidify the sample to pH ~3.5 with dilute acid (e.g., 1M HCl).

    • Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by acidified water.

    • Load the sample, wash with acidified water to remove salts, and elute the lipids with a non-polar solvent like methyl formate or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from ~30% B to 100% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific parent-to-daughter ion transition for 15-oxo-EDE must be determined empirically. For the related 15-oxo-ETE (m/z 319.2), a common transition is 319.2 → 219.2.[2] For 15-oxo-EDE (MW 322.5), the precursor ion [M-H]⁻ would be m/z 321.5. A plausible product ion would result from cleavage adjacent to the keto group.

    • Quantification: Create a standard curve using known amounts of a purified 15-oxo-EDE standard. Quantify the endogenous 15-oxo-EDE in the sample by comparing its peak area ratio to the internal standard against the standard curve.

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential of 15-oxo-EDE on 5-LO activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris buffer (50 mM, pH 7.5) or phosphate buffer (50 mM, pH 6.3).[2][3]

    • Enzyme Solution: Prepare a working solution of recombinant human 5-LOX in the assay buffer. The final concentration should be determined based on manufacturer guidelines or preliminary optimization experiments.

    • Substrate Solution: Prepare a stock solution of arachidonic acid (or linoleic acid) in ethanol. Dilute to a working concentration in the assay buffer just before use.

    • Test Compound: Prepare a stock solution of 15-oxo-EDE in a suitable solvent (e.g., ethanol or DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Procedure (Spectrophotometric):

    • In a 96-well UV-transparent plate, add the assay buffer, the 5-LOX enzyme solution, and the test compound (15-oxo-EDE) or vehicle control.

    • Incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product.[2]

    • Monitor the absorbance kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of 15-oxo-EDE relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nrf2/ARE Reporter Assay

This cell-based assay measures the ability of 15-oxo-EDE to activate the Nrf2 signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HeLa, HepG2, or AREc32 reporter cells).

    • Seed cells in a multi-well plate.

    • If not using a stable reporter line, co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of multiple ARE repeats (pGL4.21-3xARE) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment:

    • After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of 15-oxo-EDE or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

    • Incubate the cells for a defined period (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of ARE-luciferase activity for each treatment condition relative to the vehicle-treated control.

    • Plot the fold induction against the concentration of 15-oxo-EDE to generate a dose-response curve.

Conclusion and Future Directions

15-oxo-EDE is an endogenous electrophilic lipid mediator with significant potential to modulate cellular signaling, particularly in the context of inflammation and oxidative stress. Its ability to inhibit the pro-inflammatory 5-LO enzyme and activate the cytoprotective Keap1-Nrf2 pathway, while simultaneously suppressing the pro-inflammatory NF-κB cascade, positions it as a key molecule in the resolution of inflammation.

While the parallels drawn from its structural and functional analog, 15-oxo-ETE, are informative, further research is required to fully elucidate the specific roles of 15-oxo-EDE. Future investigations should focus on:

  • Receptor Identification: Determining if 15-oxo-EDE directly binds to and activates nuclear receptors like PPARγ.

  • Proteomic Target Discovery: Identifying the full spectrum of cellular proteins that are covalently modified by 15-oxo-EDE to uncover novel signaling roles.

  • In Vivo Studies: Evaluating the physiological and therapeutic effects of 15-oxo-EDE in animal models of inflammatory diseases.

A deeper understanding of the biological activities of 15-oxo-EDE will provide valuable insights into the endogenous control of inflammation and may pave the way for novel therapeutic strategies that leverage the signaling potential of electrophilic lipids.

References

15-oxo-EDE as an endogenous metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 15-oxo-EDE as an Endogenous Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is an endogenous oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids.[1] This technical guide provides a comprehensive overview of 15-oxo-EDE, its biosynthesis, metabolism, and diverse biological activities. While research on 15-oxo-EDE is emerging, much of our understanding of its functional significance is inferred from studies on the closely related and more extensively characterized analog, 15-oxoeicosatetraenoic acid (15-oxo-ETE). This document details the roles of these metabolites in inflammation, cellular stress responses, proliferation, and apoptosis. We present key quantitative data, detailed experimental protocols for their analysis, and visual diagrams of their core signaling pathways to serve as a resource for professionals in biomedical research and drug development.

Introduction

15-oxo-EDE is a polyunsaturated fatty acid derivative classified as an endogenous metabolite.[1] It is structurally defined by a 20-carbon chain with a keto group at carbon 15 and conjugated double bonds at positions 11 (Z) and 13 (E).[1] As a member of the oxylipin family, 15-oxo-EDE is part of a large group of bioactive lipid mediators involved in a wide array of physiological and pathological processes.[1]

A significant portion of the research relevant to 15-oxo-EDE has been conducted on its structural analog, 15-oxo-ETE. This related compound, derived from arachidonic acid, contains an α,β-unsaturated ketone moiety that confers it with electrophilic properties, allowing it to interact with and modulate the function of key cellular proteins.[2][3] These interactions are central to its biological effects, which include potent anti-inflammatory, antioxidant, and anti-proliferative activities.[2][4][5] This guide will cover the known properties of 15-oxo-EDE and draw extensively from the literature on 15-oxo-ETE to provide a broader understanding of this class of signaling molecules.

Biosynthesis and Metabolism

The production of 15-oxo-EDE and its analogs is a tightly regulated enzymatic process. 15-oxo-EDE is directly produced from the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[6][7]

The biosynthetic pathway for the more thoroughly studied 15-oxo-ETE is multi-stepped, beginning with the essential fatty acid, arachidonic acid (AA).[2][8]

  • Release of Arachidonic Acid: AA is liberated from membrane phospholipids.

  • Oxygenation: Enzymes such as 15-lipoxygenase (15-LO) or cyclooxygenase-2 (COX-2) oxygenate AA to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2][8][9]

  • Oxidation: The crucial final step is the oxidation of the hydroxyl group of 15(S)-HETE by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield the electrophilic ketone, 15-oxo-ETE.[2][4][5][8]

The biological activity of 15-oxo-ETE is terminated through metabolic inactivation, primarily through conjugation with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of a 15-oxo-ETE-GSH adduct, which neutralizes its electrophilic reactivity.[2]

Biosynthesis_of_15_Oxo_ETE AA Arachidonic Acid (from membrane) HETE 15(S)-HETE AA->HETE 15-Lipoxygenase (15-LO) or COX-2 OXO 15-Oxo-ETE HETE->OXO 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Caption: Enzymatic synthesis of 15-Oxo-ETE from arachidonic acid.

Biological Activities and Signaling Pathways

Anti-inflammatory and Immunomodulatory Effects

15-oxo-EDE and its analogs are potent modulators of inflammatory pathways.

  • 5-Lipoxygenase (5-LO) Inhibition: 15-oxo-EDE has been shown to directly inhibit the 5-LO enzyme with an IC50 value of 55 µM.[1][6] This action blocks the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators, suggesting a direct anti-inflammatory role.[1]

  • NF-κB Pathway Inhibition: The related metabolite 15-oxo-ETE suppresses pro-inflammatory signaling mediated by the transcription factor NF-κB.[2][3] This is achieved through the inhibition of IKKβ, a key kinase in the NF-κB activation cascade. By preventing the degradation of the inhibitory protein IκBα, 15-oxo-ETE effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[2]

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->IkB_NFkB Degradation Nucleus Pro-inflammatory Gene Transcription NFkB->Nucleus Translocation OxoETE 15-Oxo-ETE OxoETE->IKK Inhibits IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: Inhibition of the NF-κB pathway by 15-Oxo-ETE.
Cellular Stress Response

As an electrophilic species, 15-oxo-ETE is a signaling mediator that activates protective cellular stress responses. It post-translationally modifies nucleophilic cysteine residues on key sensor proteins, most notably Keap1.[2][3] This modification disrupts the Keap1-Nrf2 complex, liberating the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a suite of cytoprotective genes, including antioxidant enzymes.[2]

Nrf2_Activation cluster_cyto Cytoplasm cluster_nuc Nucleus OxoETE 15-Oxo-ETE Keap1 Keap1 OxoETE->Keap1 Cys Alkylation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_free Nrf2 Keap1->Nrf2_free Releases ARE ARE Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_nuc->ARE Binds

Caption: Activation of the Nrf2 antioxidant response by 15-Oxo-ETE.
Regulation of Cell Proliferation and Apoptosis

The effects of these metabolites on cell fate are context-dependent.

  • Anti-Proliferative Activity: 15-oxo-ETE inhibits the proliferation of human vascular endothelial cells by suppressing DNA synthesis, indicating a potential anti-angiogenic role relevant to cancer research.[4][5][8]

  • Pro-Survival Activity: In contrast, 15-oxo-ETE protects pulmonary arterial smooth muscle cells (PASMCs) from serum deprivation-induced apoptosis.[10] This protective effect is mediated through the activation of the pro-survival Akt signaling pathway, leading to increased expression of the anti-apoptotic protein Bcl-2 and reduced caspase-3 activity.[10] This finding suggests a potential role in the pathology of pulmonary arterial hypertension (PAH).[10]

Other Potential Activities

Preliminary studies have indicated that 15-oxo-EDE may possess inhibitory effects against certain bacterial strains, though the mechanisms remain to be elucidated.[1]

Quantitative Data Summary

Quantitative data is crucial for understanding the potency and physiological relevance of 15-oxo-EDE and its analogs.

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
15-oxo-EDE C₂₀H₃₄O₃ 322.48 105835-44-7[1]

| 15-oxo-ETE | C₂₀H₃₀O₃ | 318.45 | N/A |

Table 2: In Vitro Bioactivity and Pharmacological Data

Compound/Inhibitor Target Effect Value Cell Line/System
15-oxo-EDE 5-Lipoxygenase (5-LO) Inhibition IC₅₀: 55 µM[1][6][7] RBL-1 Cells
CAY10397 15-PGDH Inhibition of 15-oxo-ETE formation (from AA) IC₅₀: 17.3 µM[8] R15L Macrophages

| CAY10397 | 15-PGDH | Inhibition of 15-oxo-ETE formation (from 15(S)-HETE) | IC₅₀: 13.2 µM[8] | R15L Macrophages |

Table 3: Reported Endogenous and In Vitro Concentrations of 15-Oxo-ETE

Cell Type / Condition Treatment Measured Concentration
THP-1 Cells 25 µM 15-oxo-ETE (1.5 hr) Intracellular: 2.92 ± 0.36 µM[2]
THP-1 Cells 25 µM 15-oxo-ETE (12 hr) Intracellular: 1.59 ± 0.18 µM[2]

| Rat Intestinal Epithelial Cells | 1 µM A-23187 (ionophore) | Endogenous: 0.84 ± 0.06 pmol/10⁶ cells[2] |

Key Experimental Protocols

Accurate detection and quantification are essential for studying these lipid mediators. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology.[4][8]

Quantification of 15-Oxo-EDE/ETE by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of eicosanoids from cell culture media.

1. Sample Preparation and Internal Standards:

  • To 2.0 mL of cell culture media, add an appropriate deuterated or ¹³C-labeled internal standard for the analyte of interest.

  • Add ethanol to a final concentration of 10% (v/v) to precipitate proteins.[11]

  • Centrifuge the sample (e.g., 5 min at 3000 rpm) to pellet cellular debris.[11]

  • For intracellular analysis, scrape adherent cells directly into methanol to quench enzymatic activity and lyse the cells before proceeding.[11]

2. Solid-Phase Extraction (SPE):

  • Condition a C18 or polymeric SPE column (e.g., Strata® X) by washing with 2 mL of methanol, followed by 2 mL of water.[11]

  • Apply the supernatant from the prepared sample to the column.

  • Wash the column with 1 mL of 10% methanol to remove polar impurities.[11]

  • Elute the eicosanoids with 1 mL of 100% methanol.[11]

3. Final Preparation:

  • Dry the eluant completely under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water:acetonitrile:formic acid 63:37:0.02, v/v/v) for LC-MS/MS analysis.[11]

4. LC-MS/MS Analysis:

  • Chromatography: Perform separation on a reverse-phase C18 column (e.g., 2.1 x 250 mm) with a gradient elution.[11] A typical mobile phase system consists of Solvent A (water with 0.02% formic acid) and Solvent B (acetonitrile with 0.02% formic acid).

  • Mass Spectrometry: Analyze using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. An example MRM transition for a derivative of 15-oxo-ETE is m/z 317 → 273.[4]

LCMS_Workflow Sample Biological Sample (e.g., Cell Media) Standard Add Internal Standard & Precipitate Protein Sample->Standard SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash) Standard->SPE Elute Elute Analyte (100% Methanol) SPE->Elute Dry Dry & Reconstitute in Mobile Phase Elute->Dry LC Reverse-Phase LC Separation Dry->LC MS ESI-MS/MS Analysis (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General experimental workflow for LC-MS/MS quantification.
In Vitro Cell-Based Assay for Signaling

This protocol describes a general method for assessing the activation of the Nrf2 pathway by Western blot.

1. Cell Culture and Treatment:

  • Plate cells (e.g., THP-1 monocytes) at a suitable density and allow them to adhere or differentiate as required.

  • Replace the media with low-serum media (e.g., 1% FBS) prior to treatment.[2]

  • Treat cells with 15-oxo-ETE (e.g., 25 µM) for a specified time course (e.g., 12-18 hours).[2] Include a vehicle control (e.g., ethanol).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells by scraping into RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Incubate on ice, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein lysate.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize sample concentrations and add Laemmli sample buffer. Heat samples to denature proteins.

4. Western Blotting:

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band densitometry to quantify changes in protein levels.

Conclusion and Future Directions

15-oxo-EDE and the related electrophilic fatty acid 15-oxo-ETE are endogenous metabolites with significant and diverse biological activities. Their ability to modulate key signaling pathways, including NF-κB and Nrf2, positions them as important regulators of inflammation and cellular homeostasis.[2] Their anti-proliferative and cell-specific pro-survival effects highlight their potential as therapeutic leads or targets in diseases ranging from cancer to pulmonary arterial hypertension.[4][10]

Future research should focus on several key areas:

  • Receptor Identification: The specific receptors or primary protein targets for these lipids, particularly for their pro-survival effects, remain to be fully identified.

  • In Vivo Validation: The majority of studies have been conducted in vitro. Translating these findings into relevant animal models of inflammation, cancer, and PAH is a critical next step.

  • Pharmacokinetics: Understanding the in vivo stability, distribution, and metabolism of 15-oxo-EDE is essential for any therapeutic development.

  • Functional Differentiation: Further work is needed to delineate the unique versus overlapping biological roles of 15-oxo-EDE and 15-oxo-ETE.

This guide provides a foundational resource for scientists aiming to explore the complex biology and therapeutic potential of this fascinating class of endogenous metabolites.

References

An In-Depth Technical Guide to 15-oxo-11Z,13E-eicosadienoic Acid: From Discovery to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDA), a naturally occurring oxylipin. It details the discovery, natural occurrence, biosynthesis, and key biological activities of this molecule, with a focus on its role in cellular signaling and inflammation. This document summarizes quantitative data, provides detailed experimental protocols for its study, and visualizes its known signaling pathways, serving as a vital resource for researchers in lipid biology and drug development.

Introduction

15-oxo-11Z,13E-eicosadienoic acid is a polyunsaturated fatty acid derivative belonging to the oxylipin family.[1] Oxylipins are oxidized fatty acids that play crucial roles as signaling molecules in a variety of physiological and pathological processes.[2] The unique structure of 15-oxo-EDA, featuring a conjugated enone system, imparts specific chemical reactivity and biological activity, positioning it as a molecule of interest for further investigation.

Discovery and Physicochemical Properties

While the definitive first report of the isolation and characterization of 15-oxo-11Z,13E-eicosadienoic acid from a natural source remains to be definitively cited in readily available literature, its synthesis and identification have been established. It is recognized as a metabolite of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[3]

Table 1: Physicochemical Properties of 15-oxo-11Z,13E-eicosadienoic Acid [4][5]

PropertyValue
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.5 g/mol
IUPAC Name (11Z,13E)-15-oxoicosa-11,13-dienoic acid
CAS Number 105835-44-7
Appearance In solution
Purity >95% (commercially available)
Storage Ultra freezer
Predicted XlogP 6.3

Natural Occurrence and Biosynthesis

Natural Occurrence

15-oxo-11Z,13E-eicosadienoic acid has been identified in various plant species and marine organisms. Its presence suggests a role in the chemical ecology and defense mechanisms of these organisms.

Table 2: Natural Sources of 15-oxo-11Z,13E-eicosadienoic Acid

OrganismPhylum/DivisionTissue/ExtractConcentration/Abundance
Bidens pilosaMagnoliophytaMethanol extracts15,037 - 376,202 (arbitrary units)[1]
Eranthis longistipitataMagnoliophytaLeavesPresence confirmed[1]
Pseudo-nitzschia multistriataBacillariophyta-Presence confirmed[4]
Biosynthesis

15-oxo-11Z,13E-eicosadienoic acid is biosynthesized via the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). This conversion is catalyzed by dehydrogenases.[3] The enzymatic oxidation of polyunsaturated fatty acids is a fundamental process in the generation of a wide array of bioactive oxylipins.

G PUFA Polyunsaturated Fatty Acid (e.g., Eicosadienoic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HEDE 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) LOX->HEDE Oxygenation Dehydrogenase 15-hydroxyprostaglandin Dehydrogenase (15-PGDH) HEDE->Dehydrogenase OxoEDA 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDA) Dehydrogenase->OxoEDA Oxidation

Caption: Biosynthetic pathway of 15-oxo-11Z,13E-eicosadienoic acid.

Biological Activity and Signaling Pathways

The primary characterized biological activity of 15-oxo-11Z,13E-eicosadienoic acid is its inhibitory effect on 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3]

Inhibition of 5-Lipoxygenase

15-oxo-EDA has been shown to inhibit 5-LOX with a reported IC50 of 55 µM.[6] By inhibiting 5-LOX, 15-oxo-EDA can attenuate the production of leukotrienes, thereby exerting anti-inflammatory effects.

G cluster_membrane Cell Membrane Arachidonic_Acid_mem Arachidonic Acid PLA2 Phospholipase A2 Arachidonic_Acid_mem->PLA2 Arachidonic_Acid_cyto Arachidonic Acid PLA2->Arachidonic_Acid_cyto Release Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid_cyto->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 FLAP 5-LOX Activating Protein (FLAP) FLAP->Five_LOX Activates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation OxoEDA 15-oxo-11Z,13E- eicosadienoic acid OxoEDA->Five_LOX Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by 15-oxo-11Z,13E-eicosadienoic acid.

The inhibition of 5-LOX can have further downstream effects on signaling pathways regulated by leukotrienes. For instance, the reduction in leukotriene production can lead to decreased activation of inflammatory and apoptotic signaling cascades. Some studies on 5-LOX inhibitors have shown an impact on the PI3K/AKT signaling pathway, suggesting a potential, indirect role for 15-oxo-EDA in modulating cell survival and inflammation through this axis.[7]

Potential Interaction with PPARs

Fatty acids and their derivatives are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[8][9] While direct evidence for 15-oxo-EDA binding to PPARs is still emerging, other oxo-fatty acids have been shown to act as PPAR agonists.[3] This suggests a plausible, yet unconfirmed, signaling pathway for 15-oxo-EDA.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of 15-oxo-11Z,13E-eicosadienoic acid, as well as for assessing its biological activity.

Extraction and Purification of 15-oxo-EDA from Plant Material

This protocol is adapted from general methods for oxylipin extraction from plant tissues.

G Start Plant Material (e.g., Bidens pilosa leaves) Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with Methanol/Water/MTBE Grind->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Collect Collect Organic Phase Centrifuge1->Collect Dry Dry under Nitrogen Collect->Dry SPE Solid-Phase Extraction (SPE) (C18 cartridge) Dry->SPE Wash Wash with Aqueous Methanol SPE->Wash Elute Elute with Ethyl Acetate Wash->Elute Dry2 Dry under Nitrogen Elute->Dry2 HPLC HPLC Purification (Reversed-Phase C18) Dry2->HPLC Collect_Fraction Collect Fractions HPLC->Collect_Fraction Analyze Analyze by LC-MS/MS Collect_Fraction->Analyze Final_Product Purified 15-oxo-EDA Analyze->Final_Product

Caption: Workflow for the extraction and purification of 15-oxo-EDA.

  • Sample Preparation: Freeze fresh plant material (e.g., 1-5 g of Bidens pilosa leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Immediately transfer the powdered tissue to a tube containing a cold extraction solvent such as a mixture of methanol, water, and methyl-tert-butyl ether (MTBE). Add an appropriate internal standard for quantification.

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.

  • Collection: Carefully collect the upper organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in a small volume of methanol/water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute the oxylipins with a solvent of higher organic content, such as ethyl acetate or a higher concentration of methanol.

  • Drying: Evaporate the eluate under nitrogen.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Reconstitute the dried eluate in the HPLC mobile phase.

    • Inject the sample onto a reversed-phase C18 column.

    • Use a gradient of acetonitrile in water (with 0.1% formic acid) to separate the fatty acids.[10][11]

    • Collect fractions corresponding to the expected retention time of 15-oxo-EDA.

  • Analysis: Confirm the purity and identity of the collected fractions using LC-MS/MS.

LC-MS/MS Analysis of 15-oxo-EDA

This protocol outlines a general method for the quantitative analysis of 15-oxo-EDA.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 84:16) with 0.1% formic acid.[12]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M-H]⁻): m/z 321.2.[4]

    • Product Ions: Characteristic fragment ions for 15-oxo-EDA (e.g., m/z 277.2, 207.1).[4]

    • Internal Standard: Use a deuterated analog of a similar fatty acid for accurate quantification.

5-Lipoxygenase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 15-oxo-EDA on 5-lipoxygenase.

  • Reagents and Materials:

    • Human recombinant 5-lipoxygenase.

    • Arachidonic acid (substrate).

    • 15-oxo-11Z,13E-eicosadienoic acid (test compound).

    • Assay buffer (e.g., Tris-HCl with CaCl₂ and ATP).

    • Spectrophotometer or HPLC system for product detection.

  • Procedure:

    • Pre-incubate the 5-lipoxygenase enzyme with various concentrations of 15-oxo-EDA or vehicle control in the assay buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37 °C).

    • Stop the reaction (e.g., by adding a quenching solution).

    • Measure the formation of 5-LOX products (e.g., leukotrienes or their stable metabolites) using a suitable method such as UV-Vis spectrophotometry (measuring the conjugated diene formation at 234 nm) or LC-MS/MS for specific product quantification.

    • Calculate the percentage of inhibition for each concentration of 15-oxo-EDA and determine the IC50 value.

Conclusion and Future Directions

15-oxo-11Z,13E-eicosadienoic acid is an intriguing bioactive lipid with established anti-inflammatory properties through the inhibition of the 5-lipoxygenase pathway. Its natural occurrence in diverse organisms points to its potential ecological significance. For researchers and drug development professionals, 15-oxo-EDA represents a promising lead compound for the development of novel anti-inflammatory agents.

Future research should focus on:

  • Elucidating the complete signaling network: Investigating the potential interaction of 15-oxo-EDA with other signaling pathways, particularly PPARs, will provide a more comprehensive understanding of its cellular effects.

  • In vivo studies: Evaluating the efficacy and safety of 15-oxo-EDA in animal models of inflammatory diseases is a crucial next step in its development as a therapeutic agent.

  • Structure-activity relationship studies: Synthesizing and testing analogs of 15-oxo-EDA will help to identify the key structural features responsible for its biological activity and to develop more potent and selective inhibitors of 5-lipoxygenase.

  • Expanding the search in nature: Further exploration of natural sources may reveal other organisms that produce 15-oxo-EDA or related compounds with unique biological activities.

This technical guide provides a solid foundation for the continued investigation of 15-oxo-11Z,13E-eicosadienoic acid, a molecule with significant potential in both basic research and therapeutic applications.

References

A Technical Guide to 15-oxo-11Z,13E-eicosadienoic Acid and its Role in Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE), focusing on its interaction with and inhibition of lipoxygenase (LOX) enzymes. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support research and development in inflammation and related therapeutic areas.

Introduction to 15-oxo-11Z,13E-eicosadienoic Acid (15-oxo-EDE)

15-oxo-11Z,13E-eicosadienoic acid is a biologically active oxo fatty acid belonging to the oxylipin family, which comprises oxygenated derivatives of polyunsaturated fatty acids.[1] It is derived from the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[2][3] The unique structure of 15-oxo-EDE, featuring conjugated double bonds at the 11Z and 13E positions and a ketone group at the 15th carbon, is critical to its biological activity, particularly in cellular signaling and inflammation.[3]

Chemical Properties:

  • Molecular Formula: C₂₀H₃₄O₃[3][4][5]

  • Molecular Weight: 322.48 g/mol [3][5]

  • CAS Number: 105835-44-7[3][5]

  • Classification: Fatty Acyl [FA], Oxo fatty acid [FA0106][2]

The Lipoxygenase (LOX) Signaling Pathway

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid.[6][7] This enzymatic reaction is a crucial step in the biosynthesis of potent inflammatory mediators, including leukotrienes and lipoxins.[7] The LOX pathway plays a significant role in numerous physiological and pathological processes, including inflammation, immune responses, and cardiovascular diseases.[6][8] The major mammalian LOX isoforms are designated 5-LOX, 12-LOX, and 15-LOX, based on the carbon position they oxygenate on the arachidonic acid backbone.[7] Inhibition of these enzymes is a key strategy in the development of anti-inflammatory therapeutics.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) PUFA Arachidonic Acid (PUFA) PLA2->PUFA Release LOX Lipoxygenase (LOX) (e.g., 5-LOX, 12-LOX, 15-LOX) PUFA->LOX HPETE Hydroperoxy Fatty Acids (e.g., 5-HPETE) LOX->HPETE Oxygenation Peroxidase Peroxidases LTA4_Synthase LTA₄ Synthase HETE Hydroxy Fatty Acids (e.g., 5-HETE) Peroxidase->HETE Reduction LTA4 Leukotriene A₄ (LTA₄) LTA4_Synthase->LTA4 Dehydration LTA4_Hydrolase LTA₄ Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_Hydrolase->LTB4 LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTC4_Synthase->LTC4 Inflammation Inflammation Immune Response LTB4->Inflammation LTC4->Inflammation Inhibitor 15-oxo-EDE Inhibitor->LOX Inhibition

Caption: The Lipoxygenase (LOX) signaling pathway, illustrating the inhibition point of 15-oxo-EDE.

Lipoxygenase Inhibition by 15-oxo-11Z,13E-eicosadienoic Acid

15-oxo-EDE has been identified as an inhibitor of the lipoxygenase pathway.[3] Specifically, it has demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation.[2][3] By inhibiting 5-LOX, 15-oxo-EDE can effectively reduce the production of these pro-inflammatory molecules, suggesting its potential as a therapeutic agent for managing inflammatory diseases.[3]

Quantitative Inhibition Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Currently, the publicly available data for 15-oxo-EDE is specific to its action on 5-lipoxygenase.

InhibitorLipoxygenase IsoformSource / Assay SystemIC₅₀ ValueReference
15-oxo-11Z,13E-eicosadienoic acid5-Lipoxygenase (5-LO)Rat Basophilic Leukemia (RBL-1) Cells55 µM[2][3]

Experimental Protocol: Spectrophotometric Lipoxygenase Inhibition Assay

The most common method for determining lipoxygenase inhibition is a spectrophotometric assay that measures the formation of conjugated dienes from a PUFA substrate like linoleic or arachidonic acid.[9] The following protocol is a generalized methodology synthesized from established procedures.[9][10]

Principle

Lipoxygenase catalyzes the insertion of molecular oxygen into a PUFA containing a cis,cis-1,4-pentadiene structure. This reaction converts the pentadiene into a conjugated cis,trans-diene hydroperoxide, which strongly absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Materials and Reagents
  • Enzyme: Purified lipoxygenase (e.g., soybean 15-LOX, human recombinant 5-LOX).

  • Buffer: 0.1 M HEPES or 0.2 M Borate buffer, pH adjusted as required for the specific enzyme (typically pH 7.4-9.0).[9][10]

  • Substrate: Linoleic acid or arachidonic acid solution (e.g., 250 µM).[9]

  • Inhibitor: 15-oxo-EDE dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. Serial dilutions are prepared from this stock.

  • Solvent Control: The same solvent used to dissolve the inhibitor (e.g., DMSO).

  • Equipment: UV-Vis spectrophotometer, quartz cuvettes or UV-transparent microplate, pipettes.

Procedure
  • Reagent Preparation: Prepare all buffer, substrate, and enzyme solutions. The enzyme solution should be kept on ice.[9]

  • Assay Setup: In a quartz cuvette or microplate well, combine the buffer, the inhibitor solution (or solvent for control), and the enzyme solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C) to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: Start the reaction by adding the substrate solution to the mixture.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for both the control and inhibitor-containing reactions.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) mix_incubate 3. Mix Buffer, Enzyme & Inhibitor (or DMSO Control) prep_reagents->mix_incubate prep_inhibitor 2. Prepare Inhibitor Dilutions (15-oxo-EDE in DMSO) prep_inhibitor->mix_incubate pre_incubate 4. Pre-incubate at 25°C (5 minutes) mix_incubate->pre_incubate add_substrate 5. Initiate Reaction (Add Linoleic Acid) pre_incubate->add_substrate measure 6. Measure Absorbance at 234 nm (Kinetic Read for 5 min) add_substrate->measure calc_rate 7. Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition 8. Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 9. Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->calc_ic50

Caption: Experimental workflow for the spectrophotometric lipoxygenase inhibition assay.

Conclusion and Future Directions

15-oxo-11Z,13E-eicosadienoic acid is an oxylipin with confirmed inhibitory activity against 5-lipoxygenase, a critical enzyme in the inflammatory cascade. While the current quantitative data is limited, its demonstrated bioactivity warrants further investigation. Future research should focus on:

  • Broadening the Inhibition Profile: Determining the IC₅₀ values of 15-oxo-EDE against other key lipoxygenase isoforms (e.g., 12-LOX, 15-LOX) to understand its selectivity.

  • Mechanism of Inhibition: Conducting kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, mixed).

  • Cell-Based and In Vivo Studies: Validating the anti-inflammatory effects of 15-oxo-EDE in relevant cellular and animal models of inflammation.

A deeper understanding of the structure-activity relationship and inhibitory profile of 15-oxo-EDE will be invaluable for the scientific community and professionals in drug development, potentially paving the way for new anti-inflammatory agents.

References

The Role of 15-oxo-Eicosadienoic Acid (15-oxo-EDE) in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-oxo-Eicosadienoic acid (15-oxo-EDE) is an oxidized lipid mediator derived from the enzymatic oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). As a member of the oxylipin family, 15-oxo-EDE is emerging as a bioactive molecule with significant roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of 15-oxo-EDE's role in metabolic pathways, its synthesis, and its potential as a therapeutic target. While research on 15-oxo-EDE is less extensive than its tetra-unsaturated analog, 15-oxo-eicosatetraenoic acid (15-oxo-ETE), this document compiles the available data on 15-oxo-EDE and extrapolates potential mechanisms based on the well-documented activities of structurally related compounds.

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play critical roles in regulating inflammation, immune responses, and metabolic homeostasis. 15-oxo-EDE, characterized by a keto group at the 15th carbon and conjugated double bonds, is a metabolite that has garnered interest for its potential biological activities.[1] Its structural features suggest that it may interact with various cellular targets to modulate metabolic and inflammatory signaling cascades. This guide will delve into the known synthesis, metabolic fate, and biological functions of 15-oxo-EDE, with a particular focus on its implications for metabolic pathways.

Synthesis and Metabolism of 15-oxo-EDE

15-oxo-EDE is synthesized from its precursor, 15-HEDE, through an oxidation reaction. In biological systems, this conversion is catalyzed by dehydrogenases.[2] For research and drug development purposes, 15-oxo-EDE can be synthesized chemically.

Enzymatic Synthesis

The primary route for the biological synthesis of 15-oxo-EDE involves the oxidation of 15-HEDE. While the specific enzymes responsible for the metabolism of 15-HEDE to 15-oxo-EDE are not as extensively characterized as those for 15-HETE, it is proposed that NAD⁺-dependent dehydrogenases, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), may play a role.[1][3]

Chemical Synthesis

For in vitro and in vivo studies, 15-oxo-EDE can be synthesized from 15-HEDE using various oxidizing agents.

Experimental Protocol: Chemical Synthesis of 15-oxo-EDE from 15-HEDE

Objective: To chemically synthesize 15-oxo-EDE by oxidizing 15-HEDE.

Materials:

  • 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE)

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Appropriate solvent (e.g., acetone, dichloromethane)

  • Quenching agent (e.g., isopropanol for potassium permanganate)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

  • Dissolve 15-HEDE in a suitable solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent in the same solvent to the 15-HEDE solution with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent.

  • Acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure 15-oxo-EDE.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.[1]

Role in Metabolic Pathways and Cellular Signaling

The biological activities of 15-oxo-EDE are primarily attributed to its ability to modulate key enzymatic and signaling pathways involved in inflammation and cellular metabolism. Much of the current understanding of its signaling roles is inferred from studies on the structurally similar and more extensively researched compound, 15-oxo-ETE.

Inhibition of 5-Lipoxygenase (5-LO)

One of the most well-documented activities of 15-oxo-EDE is its inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] By inhibiting 5-LO, 15-oxo-EDE can potentially reduce the production of leukotrienes and thereby exert anti-inflammatory effects.

Parameter Value Cell Line Reference
IC₅₀ for 5-LO Inhibition 55 µMRBL-1 cells[2]

Table 1: Quantitative data on the inhibition of 5-lipoxygenase by 15-oxo-EDE.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

Objective: To determine the inhibitory effect of 15-oxo-EDE on 5-lipoxygenase activity.

Materials:

  • Recombinant human 5-lipoxygenase (5-LO)

  • Arachidonic acid (substrate)

  • 15-oxo-EDE (test compound)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing ATP and CaCl₂)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a reaction mixture containing the assay buffer and 5-LO enzyme.

  • Add varying concentrations of 15-oxo-EDE (dissolved in a suitable solvent like ethanol or DMSO) to the reaction mixture. Include a vehicle control without the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the 5-LO product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • Calculate the initial reaction rates for each concentration of 15-oxo-EDE.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value.

Modulation of NF-κB and Nrf2 Signaling Pathways (Inferred from 15-oxo-ETE)

Studies on 15-oxo-ETE have shown that it can modulate key inflammatory and antioxidant signaling pathways. Given the structural similarity, it is plausible that 15-oxo-EDE may exert similar effects.

  • Inhibition of NF-κB Pathway: 15-oxo-ETE has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3] This inhibition is thought to occur through the direct interaction of the electrophilic α,β-unsaturated ketone moiety with critical cysteine residues in components of the NF-κB signaling cascade, such as IKKβ.

  • Activation of Nrf2 Pathway: 15-oxo-ETE can activate the Nrf2 antioxidant response pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by electrophilic compounds like 15-oxo-ETE leads to the upregulation of enzymes involved in detoxification and redox homeostasis.

G cluster_inhibition NF-κB Inhibition Pathway (Inferred) Oxo_EDE 15-oxo-EDE IKK IKK Complex Oxo_EDE->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB Translocation (Blocked) Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Transcription (Reduced)

Figure 1: Inferred inhibitory effect of 15-oxo-EDE on the NF-κB signaling pathway.

G cluster_activation Nrf2 Activation Pathway (Inferred) Oxo_EDE 15-oxo-EDE Keap1 Keap1 Oxo_EDE->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus_Nrf2 Nrf2 (nucleus) Nrf2->Nucleus_Nrf2 Translocates ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Transcription G cluster_akt_pathway Pro-survival Akt Pathway (Inferred) Oxo_EDE 15-oxo-EDE Receptor Cell Surface Receptor (?) Oxo_EDE->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes G cluster_workflow Experimental Workflow for Studying 15-oxo-EDE Metabolism start Cell Culture (e.g., Macrophages) treatment Treatment with 15-oxo-EDE start->treatment lysis Cell Lysis and Metabolite Extraction treatment->lysis analysis LC-MS/MS Analysis lysis->analysis quantification Quantification of 15-oxo-EDE and its Metabolites analysis->quantification end Data Interpretation quantification->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of 15-oxo-11Z,13E-eicosadienoic acid from 15-HEDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) from its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). Both chemical and enzymatic methodologies are presented to offer flexibility depending on available resources and desired product specifications. Additionally, this guide summarizes key quantitative data related to the biological activity of 15-oxo-EDE and its analogs and illustrates its primary signaling pathway.

Introduction

15-oxo-11Z,13E-eicosadienoic acid is an oxidized lipid mediator belonging to the family of oxylipins.[1] It is formed in vivo through the oxidation of 15-HEDE. This molecule and its analogs, such as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), have garnered significant interest due to their biological activities, which include anti-inflammatory and anti-proliferative effects.[2] These effects are partly mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis and glucose metabolism.[3] The ability to synthesize 15-oxo-EDE is crucial for further investigation into its therapeutic potential.

Data Presentation

The following table summarizes key quantitative data for 15-oxo-EDE and the related, well-studied analog 15-oxo-ETE. This data is essential for designing experiments and understanding the potency of these compounds.

CompoundParameterValueCell Line/SystemReference
15-oxo-EDEIC₅₀ (5-Lipoxygenase Inhibition)55 µMRBL-1 cells
15-oxo-ETEIC₅₀ (Cell Proliferation Inhibition)2.1 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[4]
15-oxo-ETEEffective Concentration (HO-1 Induction)25-50 µMTHP-1 cells[1]
15-oxo-ETECellular Production (from exogenous 15(S)-HETE)3 pmol/10⁶ cellsR15L cells[5]
15-oxo-ETECellular Production (from Arachidonic Acid)40 pmol/10⁶ cellsR15L cells[5]

Experimental Protocols

Two distinct methods for the synthesis of 15-oxo-EDE from 15-HEDE are detailed below: chemical oxidation and enzymatic conversion.

Protocol 1: Chemical Oxidation of 15-HEDE

This protocol describes a general method for the oxidation of the secondary alcohol in 15-HEDE to a ketone using a mild oxidizing agent.

Materials:

  • 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 15-HEDE in anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: To the stirred solution, add Dess-Martin Periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 15-oxo-11Z,13E-eicosadienoic acid.[6]

  • Storage: Store the purified product under an inert gas at -80°C to prevent degradation.[6]

Protocol 2: Enzymatic Synthesis using 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

This protocol utilizes the specific enzymatic activity of 15-PGDH to catalyze the oxidation of 15-HEDE. This method offers high selectivity and avoids harsh chemical reagents.

Materials:

  • 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE)

  • Recombinant human 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Tris-HCl buffer (50 mM, pH 7.9)

  • Methanol, ice-cold

  • Dichloromethane

  • Internal standard (e.g., d₈-15(S)-HETE for quantification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 7.9), the desired concentration of 15-HEDE, and 400 µM NAD⁺.

  • Enzyme Addition: Initiate the reaction by adding recombinant human 15-PGDH to the mixture.

  • Incubation: Incubate the reaction at 37°C. Reaction times are typically short and should be optimized (e.g., 5-30 minutes).

  • Reaction Quenching: Stop the reaction by adding two volumes of ice-cold methanol. If using an internal standard for quantification, add it at this stage.

  • Extraction: Extract the lipid products by adding a suitable organic solvent such as dichloromethane. Vortex the mixture and centrifuge to separate the phases.

  • Solvent Evaporation: Transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Purification: Reconstitute the dried extract in a minimal amount of a suitable solvent and purify using reversed-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[6]

  • Analysis and Storage: The final product can be analyzed by mass spectrometry. Store the purified 15-oxo-EDE at -80°C under an inert atmosphere.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the straightforward conversion of 15-HEDE to 15-oxo-EDE through an oxidation reaction.

Synthesis_Workflow HEDE 15-HEDE (15-hydroxy-11Z,13E-eicosadienoic acid) OxoEDE 15-oxo-EDE (15-oxo-11Z,13E-eicosadienoic acid) HEDE->OxoEDE Oxidation (Chemical or Enzymatic)

Caption: Synthesis of 15-oxo-EDE from 15-HEDE.

Signaling Pathway of 15-oxo-EDE

15-oxo-EDE and its analogs exert their biological effects primarily through the activation of the nuclear receptor PPARγ, leading to the regulation of target gene expression.

Signaling_Pathway cluster_cell Target Cell OxoEDE 15-oxo-EDE PPARg PPARγ OxoEDE->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., Adiponectin, CD36) PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (Anti-inflammatory, Anti-proliferative) TargetGenes->BiologicalEffects

Caption: PPARγ signaling pathway activated by 15-oxo-EDE.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of 15-oxo-EDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-oxo-eicosadienoic acid (15-oxo-EDE) is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE). As an oxylipin, 15-oxo-EDE is implicated in various physiological and pathological processes, including inflammation and cellular signaling. Accurate and sensitive detection and quantification of 15-oxo-EDE in biological matrices are crucial for understanding its roles in health and disease, and for the development of novel therapeutics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the selective and sensitive analysis of 15-oxo-EDE.

This document provides detailed application notes and experimental protocols for the detection and quantification of 15-oxo-EDE using LC-HRMS.

Signaling Pathways Involving 15-oxo-EDE

15-oxo-EDE has been shown to modulate key signaling pathways involved in inflammation and cell survival. One of the primary mechanisms of action for oxylipins is the regulation of inflammatory responses. The precursor of 15-oxo-EDE, 15(S)-HETE, has been demonstrated to activate the PI3K-Akt signaling pathway[1]. This pathway is a central regulator of cell growth, proliferation, and survival. Furthermore, the PI3K/Akt pathway is known to influence the activity of the transcription factor NF-κB, a master regulator of inflammatory gene expression. The following diagram illustrates the proposed signaling cascade.

15-oxo-EDE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 15-oxo-EDE 15-oxo-EDE Receptor Receptor 15-oxo-EDE->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) IKK IKK Akt->IKK Activates (Phosphorylation) IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Promotes

Caption: Proposed signaling pathway of 15-oxo-EDE.

Experimental Workflow for 15-oxo-EDE Detection

The overall workflow for the analysis of 15-oxo-EDE from biological samples involves sample preparation, including extraction and purification, followed by LC-HRMS analysis and data processing.

Experimental_Workflow start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (e.g., Folch Method) start->extraction spe Solid-Phase Extraction (SPE) (C18 or Mixed-Mode Cation Exchange) extraction->spe lc Liquid Chromatography (LC) (Reversed-Phase C18 Column) spe->lc hrms High-Resolution Mass Spectrometry (HRMS) (Full Scan and MS/MS) lc->hrms data Data Analysis (Quantification and Identification) hrms->data end Results data->end

Caption: General workflow for 15-oxo-EDE analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of 15-oxo-EDE from Plasma

This protocol is adapted from general methods for the extraction of oxylipins from biological fluids.

Materials:

  • Human plasma

  • Internal Standard (IS): 15(S)-HETE-d8 or other suitable deuterated analog

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the 15-oxo-EDE and other lipids with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-HRMS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 0-2 min: 30% B2-15 min: 30-95% B15-18 min: 95% B18-18.1 min: 95-30% B18.1-22 min: 30% B |

High-Resolution Mass Spectrometry (HRMS) Method

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) equipped with a heated electrospray ionization (HESI) source.

HRMS Parameters (Negative Ion Mode):

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Capillary Temperature 320°C
Full Scan Resolution 70,000
Full Scan Range (m/z) 100 - 500
MS/MS Resolution 17,500
Collision Energy (HCD) 20, 30, 40 (stepped)

| Monitored Ion (precursor) | m/z 321.2435 [M-H]⁻ |

Data Presentation

Quantitative Data

The following table summarizes typical performance characteristics for the quantification of 15-oxo-EDE by LC-HRMS. These values are representative and may vary depending on the specific instrumentation and matrix.

Parameter15-oxo-EDE
Precursor Ion (m/z) 321.2435 [M-H]⁻
Major Fragment Ions (m/z) 277.2, 207.1, 303.2[2]
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery > 85%
HRMS Fragmentation Data

High-resolution MS/MS analysis is essential for the confident identification of 15-oxo-EDE. The fragmentation pattern provides structural information that confirms the identity of the analyte. The expected accurate masses of the precursor and major fragment ions are listed below.

IonFormulaCalculated m/z
[M-H]⁻ C₂₀H₃₃O₃⁻321.2435
[M-H-CO₂]⁻ C₁₉H₃₃O⁻277.2537
Fragment 1 C₁₂H₁₉O₂⁻207.1391
[M-H-H₂O]⁻ C₂₀H₃₁O₂⁻303.2329

Conclusion

The methods described in these application notes provide a robust and sensitive approach for the detection and quantification of 15-oxo-EDE in biological samples using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and signaling pathway information, will be valuable for researchers and scientists in the fields of lipidomics, inflammation, and drug development. The use of HRMS ensures high specificity and accuracy, which are critical for the reliable measurement of this important bioactive lipid.

References

Application Notes and Protocols for the Extraction of 15-oxo-EDE from Biological Tissues and Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-oxo-eicosatetraenoic acid (15-oxo-ETE or 15-oxo-EDE) is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a member of the eicosanoid family, 15-oxo-EDE plays a significant role in various physiological and pathological processes, including inflammation. It has been identified as a vital anti-inflammatory mediator that can activate anti-inflammatory signaling pathways and down-regulate pro-inflammatory cytokines.[1] Given its biological importance, accurate and reproducible methods for its extraction and quantification from complex biological matrices are crucial for advancing research and drug development.

These application notes provide detailed protocols for the extraction of 15-oxo-EDE from common biological samples such as plasma, urine, and tissues, followed by quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 15-oxo-EDE Formation and Action

15-oxo-EDE is synthesized from arachidonic acid (AA) via the 15-lipoxygenase-1 (15-LOX-1) pathway.[1] 15-LOX-1 converts AA into 15-HETE, which is subsequently oxidized by 15-PGDH to form 15-oxo-EDE.[2] This lipid mediator then exerts its biological effects, notably through the modulation of inflammatory responses.

15-oxo-EDE_Signaling_Pathway AA Arachidonic Acid (AA) HETE 15(S)-HETE AA->HETE via 15-LOX-1 OXO_EDE 15-oxo-EDE HETE->OXO_EDE via 15-PGDH Inflammation Inflammation Modulation OXO_EDE->Inflammation LOX 15-Lipoxygenase-1 (15-LOX-1) PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Biosynthesis and action of 15-oxo-EDE.

Principles of Extraction

The extraction of lipid mediators like 15-oxo-EDE from biological samples is essential to remove interfering substances such as proteins and salts, and to concentrate the analyte prior to analysis. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent (e.g., C18 silica) packed in a cartridge to selectively retain the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. SPE is widely used for eicosanoid preparation due to its potential for high extraction yields (often above 90%), selectivity, and cost-effectiveness.[3]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent (e.g., ethyl acetate, hexane). The lipid-soluble 15-oxo-EDE partitions into the organic layer, which is then collected, evaporated, and reconstituted for analysis.

Experimental Protocols

Note: All biological samples should be treated with a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) immediately after collection to prevent ex-vivo eicosanoid generation.[4] Samples should be processed on ice.

Protocol 1: Solid-Phase Extraction (SPE) of 15-oxo-EDE from Plasma/Serum

This protocol is adapted from general methods for eicosanoid extraction from plasma and serum. C18 reverse-phase cartridges are recommended.

SPE_Workflow start Start: Plasma/Serum Sample acidify 1. Acidification (Adjust to pH 3.5 with 2M HCl) start->acidify load 3. Sample Loading (Apply acidified sample to C18 cartridge) acidify->load condition 2. SPE Cartridge Conditioning (Wash with Ethanol, then Water) condition->load wash1 4. Wash Step 1 (Wash with 10 mL Water) load->wash1 wash2 5. Wash Step 2 (Wash with 10 mL Water:Ethanol 85:15) wash1->wash2 wash3 6. Wash Step 3 (Wash with 10 mL Hexane) wash2->wash3 elute 7. Elution (Elute with 10 mL Ethyl Acetate) wash3->elute dry 8. Dry Down (Evaporate solvent under Nitrogen) elute->dry reconstitute 9. Reconstitution (Redissolve in Mobile Phase) dry->reconstitute end Analyze via LC-MS/MS reconstitute->end

Workflow for SPE of 15-oxo-EDE from plasma.

Methodology:

  • Sample Preparation: To 1 mL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of 15-oxo-EDE).

  • Acidification: Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl.[4] Let the sample sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[4]

  • SPE Cartridge Conditioning: Prepare a C18 SPE cartridge by washing it sequentially with 20 mL of ethanol and 20 mL of deionized water.[4]

  • Sample Loading: Apply the acidified supernatant to the conditioned C18 cartridge. A flow rate of about 0.5 mL/minute is recommended.[4]

  • Washing: Wash the cartridge sequentially to remove polar interferences:

    • 10 mL of deionized water[4]

    • 10 mL of a water:ethanol (85:15 v/v) solution[4]

    • 10 mL of hexane[4]

  • Elution: Elute the 15-oxo-EDE from the cartridge with 10 mL of ethyl acetate.[4]

  • Solvent Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 15-oxo-EDE from Tissue Homogenates

This protocol is designed for the extraction of eicosanoids from soft tissues like liver or brain.

LLE_Workflow start Start: Tissue Sample homogenize 1. Homogenization (In n-hexane/2-propanol with BHT) start->homogenize extract 2. Extraction (Add solvent with 0.1% Formic Acid) homogenize->extract vortex 3. Vortex & Centrifuge (10 min at 1000 x g, 4°C) extract->vortex collect 4. Collect Supernatant (Transfer organic layer) vortex->collect dry 5. Dry Down (Evaporate solvent under Nitrogen) collect->dry reconstitute 6. Reconstitution (Redissolve in Mobile Phase) dry->reconstitute end Analyze via LC-MS/MS reconstitute->end

Workflow for LLE of 15-oxo-EDE from tissues.

Methodology:

  • Homogenization: Homogenize a known weight of tissue (e.g., 10-100 mg) in an appropriate volume (e.g., 650 µL) of n-hexane/2-propanol (60:40 v/v) containing an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) at 50 µg/mL to prevent autoxidation.[5] Sonication is an effective homogenization method.[5]

  • Extraction: Transfer an aliquot of the homogenate representing 1 mg of tissue to a new tube. Add 600 µL of n-hexane/2-propanol (60:40 v/v) containing 0.1% formic acid and an appropriate internal standard.[5]

  • Phase Separation: Vortex the mixture thoroughly and centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases and pellet the tissue debris.[6]

  • Collection: Carefully transfer the upper organic supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (e.g., 10°C).[5]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 3: Extraction of 15-oxo-EDE from Urine

Urine is a less complex matrix than plasma but still requires extraction to concentrate the analyte. The SPE protocol described for plasma can be adapted for urine.

Methodology:

  • Sample Preparation: Centrifuge the urine sample (e.g., 1-5 mL) to remove particulates.[7] Add an internal standard.

  • Acidification: Adjust the urine pH to ~3.5 with 2M HCl.[4]

  • SPE Procedure: Follow steps 3 through 8 as described in Protocol 1 for plasma/serum. The volumes of wash and elution solvents may be scaled based on the initial sample volume and cartridge size.

Quantitative Analysis by LC-MS/MS

Analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Typical LC-MS/MS Parameters:

ParameterRecommended Setting
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A0.1% Acetic Acid or 0.1% Formic Acid in Water
Mobile Phase B0.1% Acetic Acid or 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.3 - 0.5 mL/min
GradientA gradient from ~20% B to 95% B over ~20 minutes is typical for separating eicosanoids.[7]
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (Q1)m/z 317.2 (for [M-H]⁻ of 15-oxo-ETE)
Product Ion (Q3)Specific product ions need to be determined by direct infusion of a 15-oxo-EDE standard.
Dwell Time~25 ms

Note: The molecular weight of 15-oxo-ETE is ~318.45 g/mol , leading to a deprotonated molecule [M-H]⁻ with an m/z of ~317.2. The optimal product ions for MRM must be empirically determined.

Method Validation and Performance

A robust analytical method requires validation to ensure it is fit for its intended purpose.[8][9] Key validation parameters include recovery, linearity, precision, accuracy, and the lower limit of quantification (LLOQ). While specific validated data for 15-oxo-EDE is not widely published, the following tables summarize typical performance characteristics for eicosanoid extraction methods from biological fluids. These values serve as a benchmark for method development and validation.

Table 1: Typical Recovery Rates for Eicosanoid Extraction

Extraction MethodMatrixAnalyte ClassTypical Recovery (%)
Solid-Phase Extraction (SPE)Plasma, SerumEicosanoids>85%[3]
Liquid-Liquid Extraction (LLE)Tissue HomogenateEicosanoids / PUFAs45 - 149%[5]
Liquid-Liquid Extraction (LLE)PlasmaProcyanidins74 - 104%[10]

Recovery should be consistent and reproducible. Use of a stable isotope-labeled internal standard is crucial to correct for analyte loss during extraction.

Table 2: Typical LC-MS/MS Method Performance Parameters

ParameterTypical Acceptance CriteriaExample Value (for general eicosanoids)
Linearity (r²) > 0.99> 0.996
Lower Limit of Quantification (LLOQ) S/N > 10, with acceptable precision & accuracy0.2 - 3 ng/mL[7]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (%Bias or %RE) Within ±15% (±20% at LLOQ)Within ±15%

These criteria are based on FDA and other regulatory guidelines for bioanalytical method validation.[8]

Conclusion

The protocols outlined provide a robust framework for the extraction and quantification of 15-oxo-EDE from diverse biological matrices. Solid-phase extraction using C18 cartridges is a reliable method for fluid samples like plasma and urine, while liquid-liquid extraction is effective for tissue homogenates. Successful implementation requires careful sample handling to prevent artificial analyte generation and the use of a stable isotope-labeled internal standard to ensure accurate quantification. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity to measure this important lipid mediator, enabling further investigation into its role in health and disease.

References

Application Notes and Protocols for Reversed-Phase HPLC Purification of 15-oxo-11Z,13E-eicosadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is a polyunsaturated fatty acid derivative with a molecular formula of C₂₀H₃₄O₃.[1][2] This oxo-fatty acid is an endogenous metabolite and is of interest for its potential biological activities, including its role in cellular signaling and inflammation.[1] As a member of the eicosanoid family, it is derived from the oxidation of precursor fatty acids.[3][4] Accurate in vitro and in vivo studies of 15-oxo-EDE necessitate a highly purified compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of fatty acids and their derivatives, offering high resolution and reproducibility.[5][6] These application notes provide a detailed protocol for the purification of 15-oxo-EDE using RP-HPLC.

Data Presentation

The following table summarizes the expected quantitative data for the RP-HPLC purification of 15-oxo-EDE based on typical performance for similar oxidized fatty acids.

ParameterValue
HPLC Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 50-100% B over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm
Expected Retention Time 12.5 - 14.0 min
Purity (post-purification) >95%[2]
Recovery Rate 80-90%

Experimental Protocols

This section details the methodology for the RP-HPLC purification of 15-oxo-EDE.

1. Sample Preparation

Proper sample preparation is crucial for successful HPLC purification and to prevent contamination.

  • Source: 15-oxo-11Z,13E-eicosadienoic acid can be synthesized through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid.[1]

  • Dissolution: Dissolve the crude 15-oxo-EDE sample in a minimal amount of a suitable organic solvent. A common choice is a mixture of methanol or ethanol.[7][8] Ensure the sample is fully dissolved before injection.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Storage: If not used immediately, store the sample solution at -80°C to prevent degradation.[7]

2. HPLC Instrumentation and Conditions

The following HPLC setup and conditions are recommended for the purification of 15-oxo-EDE.

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Stationary Phase: A C18 reversed-phase column is ideal for separating fatty acids and their derivatives.[9]

  • Mobile Phase:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) acetic acid. The addition of a small amount of acid improves peak shape for carboxylic acids.[9]

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) acetic acid.

  • Gradient Elution: A gradient from 50% to 100% acetonitrile over 20 minutes allows for the efficient separation of 15-oxo-EDE from less polar and more polar impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is appropriate for a standard analytical-scale column.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: The conjugated diene ketone chromophore in 15-oxo-EDE allows for detection by UV absorbance. The expected maximum absorbance is around 237 nm.

3. Fraction Collection and Post-Purification Processing

  • Fraction Collection: Collect the fractions corresponding to the main peak of 15-oxo-EDE.

  • Solvent Evaporation: Evaporate the acetonitrile from the collected fractions using a rotary evaporator or a stream of nitrogen.

  • Extraction: Extract the aqueous residue with a water-immiscible organic solvent such as ethyl acetate or hexane.

  • Drying and Final Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified 15-oxo-EDE.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC under the same or slightly modified conditions. A purity of over 95% is generally achievable.[2]

Mandatory Visualization

RP_HPLC_Purification_Workflow Workflow for RP-HPLC Purification of 15-oxo-EDE cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Processing start Crude 15-oxo-EDE dissolve Dissolve in Methanol start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile + 0.1% Acetic Acid) inject->separate detect UV Detection (237 nm) separate->detect collect Collect Fractions detect->collect evaporate Evaporate Acetonitrile collect->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry and Evaporate Solvent extract->dry analyze Purity Analysis dry->analyze end_product Purified 15-oxo-EDE (>95%) analyze->end_product

Caption: RP-HPLC purification workflow for 15-oxo-EDE.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for 15-oxo-11Z,13E-eicosadienoic acid is not extensively detailed in the provided search results, its precursor, 15-HEDE, and other related oxo-eicosanoids are known to be involved in inflammatory pathways. For instance, 15-OxoEDE has been shown to inhibit 5-lipoxygenase (5-LO).[4] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] The logical relationship of this inhibitory action is depicted below.

Signaling_Pathway_Inhibition Inhibitory Action of 15-oxo-EDE AA Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) AA->Five_LO Leukotrienes Leukotrienes Five_LO->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Fifteen_oxo_EDE 15-oxo-EDE Fifteen_oxo_EDE->Five_LO Inhibits

Caption: Inhibition of the 5-lipoxygenase pathway by 15-oxo-EDE.

References

Application Notes and Protocols for Studying 15-oxo-EDE Effects

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing cell-based assays to investigate the biological effects of 15-oxo-Eicosadienoic Acid (15-oxo-EDE), a metabolite of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction to 15-oxo-EDE

15-oxo-EDE is a bioactive lipid mediator that plays a significant role in various physiological and pathological processes. As an electrophilic α,β-unsaturated ketone, it can modulate cellular signaling pathways through post-translational alkylation of nucleophilic cysteine residues in key regulatory proteins.[1] Research has highlighted its involvement in cell proliferation, apoptosis, and inflammation, making it a molecule of interest for therapeutic development.

Key biological activities of 15-oxo-EDE include:

  • Anti-proliferative effects: Inhibition of endothelial cell and certain cancer cell line proliferation.[2][3]

  • Anti-apoptotic effects: Protection of pulmonary arterial smooth muscle cells (PASMCs) from apoptosis through the Akt signaling pathway.[4]

  • Anti-inflammatory effects: Activation of the Nrf2 antioxidant response and inhibition of pro-inflammatory NF-κB signaling.[1]

These application notes will detail the experimental protocols to study these effects in a cell-based context.

Data Presentation

Table 1: Summary of 15-oxo-EDE Effects on Cell Viability and Proliferation
Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)BrdU Incorporation1 - 10 µM24 - 72 hoursInhibition of proliferation[2]
Breast Cancer Cell LinesProliferation Assay> 100 µMNot SpecifiedInhibition of proliferation[2]
Rat and Human PASMCsViability AssayNot SpecifiedNot SpecifiedIncreased cell viability[4]
Table 2: Summary of 15-oxo-EDE Effects on Apoptosis
Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
Rat and Human PASMCsCaspase-3 ActivityNot SpecifiedNot SpecifiedDecreased caspase-3 activity[4]
Rat and Human PASMCsDNA FragmentationNot SpecifiedNot SpecifiedAttenuated DNA fragmentation[4]
Rat and Human PASMCsBcl-2 Expression (Western Blot)Not SpecifiedNot SpecifiedIncreased Bcl-2 expression[4]
Table 3: Summary of 15-oxo-EDE Effects on Inflammatory Signaling
Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
HEK293TNF-κB Luciferase Reporter100 nM - 1 µMNot SpecifiedInhibition of NF-κB activity[1]
Not SpecifiedNrf2 Activation AssayNot SpecifiedNot SpecifiedActivation of Nrf2-regulated antioxidant responses[1]

Experimental Protocols

Cell Proliferation Assays

a) MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest (e.g., HUVECs, cancer cell lines)

  • Complete cell culture medium

  • 15-oxo-EDE stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 15-oxo-EDE in complete medium.

  • Remove the medium from the wells and add 100 µL of the 15-oxo-EDE dilutions. Include a vehicle control (medium with the same concentration of solvent used for the 15-oxo-EDE stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

b) BrdU Incorporation Assay for DNA Synthesis

This assay measures cell proliferation by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 15-oxo-EDE stock solution

  • BrdU labeling solution (10 µM in complete medium)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed and treat cells with 15-oxo-EDE as described in the MTT assay protocol (Steps 1-5).

  • Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Wash the wells twice with wash buffer.

  • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

Apoptosis Assays

a) Caspase-3 Activity Assay

This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific substrate.

Materials:

  • Cells of interest (e.g., PASMCs)

  • Complete cell culture medium

  • 15-oxo-EDE stock solution

  • Apoptosis-inducing agent (e.g., serum deprivation, staurosporine)

  • Cell lysis buffer

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plates

  • Fluorometric microplate reader

Protocol:

  • Seed cells in a suitable culture plate or flask.

  • Induce apoptosis and treat with various concentrations of 15-oxo-EDE for the desired time.

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well black plate, add 50 µL of cell lysate to each well.

  • Prepare the reaction mix by diluting the caspase-3 substrate in the assay buffer.

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Signaling Pathway Analysis

a) Western Blot for Akt, NF-κB, and Nrf2 Pathways

Western blotting allows for the detection and quantification of specific proteins involved in signaling pathways modulated by 15-oxo-EDE.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 15-oxo-EDE stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-IκBα, anti-Nrf2, anti-lamin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells and treat with 15-oxo-EDE for the desired time points.

  • For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation. For other pathways, whole-cell lysates are typically sufficient.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels, which should be normalized to a loading control (e.g., β-actin for whole-cell lysates, lamin B for nuclear fractions).

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for Assessing 15-oxo-EDE Effects cluster_assays Cell-Based Assays cluster_endpoints Measured Endpoints Proliferation Cell Proliferation (MTT, BrdU) Viability Cell Viability & DNA Synthesis Proliferation->Viability Apoptosis Apoptosis (Caspase-3) ApoptoticMarkers Caspase Activity & Apoptotic Proteins Apoptosis->ApoptoticMarkers Inflammation Inflammation (Western Blot) SignalingProteins p-Akt, NF-κB, Nrf2 Expression/Localization Inflammation->SignalingProteins DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis ApoptoticMarkers->DataAnalysis SignalingProteins->DataAnalysis CellCulture Cell Culture (e.g., HUVEC, PASMC) Treatment Treatment with 15-oxo-EDE CellCulture->Treatment Treatment->Proliferation Treatment->Apoptosis Treatment->Inflammation

Caption: Workflow for studying 15-oxo-EDE effects.

G 15-oxo-EDE Anti-Apoptotic Signaling Pathway oxoEDE 15-oxo-EDE Receptor Putative Receptor oxoEDE->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Increases Expression pBad p-Bad (Inactive) Bad->pBad Apoptosis Apoptosis pBad->Apoptosis Inhibits Bcl2->Apoptosis Inhibits

Caption: 15-oxo-EDE's anti-apoptotic signaling via Akt.

G 15-oxo-EDE Anti-Inflammatory Signaling Pathways cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 (Nuclear) Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant Antioxidant Gene Expression ARE->Antioxidant oxoEDE 15-oxo-EDE oxoEDE->Nrf2_Keap1 Disrupts IKK IKKβ oxoEDE->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB_cyto NF-κB NFkB_cyto->NFkB_IkB NFkB_nuc NF-κB (Nuclear) NFkB_IkB->NFkB_nuc Translocation ProInflammatory Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory Activates

Caption: 15-oxo-EDE's dual anti-inflammatory action.

References

Application Notes and Protocols for Utilizing 15-oxo-EDE as a Standard in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-oxo-eicosatetraenoic acid (15-oxo-EDE) is a biologically active oxidized fatty acid that plays a significant role in various physiological and pathological processes, including inflammation and cellular signaling.[1] As a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), its quantification in biological systems is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of 15-oxo-EDE as a standard in lipidomics research, with a focus on quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data

The following tables summarize quantitative data for 15-oxo-ETE (a closely related and often co-analyzed compound) in cell culture experiments. This data can serve as a reference for expected concentration ranges.

Table 1: 15-oxo-ETE Levels in R15L Macrophage-like Cells Treated with Arachidonic Acid (AA)

Time PointConcentration (ng/mL)
5 min1.8 ± 0.2
10 min2.5 ± 0.3
30 min1.5 ± 0.1
60 min0.8 ± 0.1

Data derived from studies on RAW 264.7 macrophages stably expressing human 15-lipoxygenase-1 (R15L cells) treated with 10 µM arachidonic acid.[2] Values are presented as mean ± SEM.

Table 2: 15-oxo-ETE Levels in R15L Macrophage-like Cells Treated with Calcium Ionophore (A-23187)

Time PointConcentration (ng/mL)
10 min0.5 ± 0.1
30 min1.2 ± 0.2
60 min0.9 ± 0.1
120 min0.4 ± 0.1

Data derived from studies on R15L cells treated with 5 µM calcium ionophore A-23187.[2] Values are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Quantitative Analysis of 15-oxo-EDE in Biological Samples using LC-MS/MS

This protocol outlines the general workflow for the quantification of 15-oxo-EDE in biological matrices such as plasma, tissue homogenates, and cell culture supernatants.

1. Materials and Reagents:

  • 15-oxo-EDE standard (≥98% purity)

  • Deuterated internal standard (e.g., 15(S)-HETE-d8, as a structural analog for method development, or a custom-synthesized deuterated 15-oxo-EDE)[3]

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas for evaporation

2. Sample Preparation:

  • Plasma/Serum:

    • Thaw samples on ice.

    • To 100 µL of plasma/serum, add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for SPE.

  • Tissue Homogenates:

    • Weigh the frozen tissue and add 5 volumes of ice-cold PBS.

    • Homogenize the tissue on ice using a suitable homogenizer.

    • Take a known volume of the homogenate and add the internal standard.

    • Proceed with protein precipitation as described for plasma/serum.

  • Cell Culture Supernatants:

    • Collect the supernatant and centrifuge to remove any cell debris.

    • Add the internal standard to a known volume of the supernatant.

    • Proceed directly to SPE.

3. Solid-Phase Extraction (SPE):

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the supernatant from the protein precipitation step onto the cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
  • Elute the analytes with 1 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 2-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 15-oxo-ETE: m/z 317 -> 273[2]

      • Internal Standard (example using [²H₈]-15(S)-HETE): m/z 327 -> 226[2]

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

5. Quantification:

  • Prepare a calibration curve using the 15-oxo-EDE standard, ranging from expected physiological/pathological concentrations.
  • Each calibration standard should be spiked with the same concentration of the internal standard as the samples.
  • The concentration of 15-oxo-EDE in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

15-oxo-EDE has been shown to modulate key signaling pathways involved in inflammation and cell survival.

  • Nrf2 Signaling Pathway Activation: 15-oxo-ETE activates the Nrf2 pathway, a critical regulator of antioxidant responses.[1] It is proposed that 15-oxo-ETE reacts with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes.[5]

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_oxo_EDE_ext 15-oxo-EDE 15_oxo_EDE_cyt 15-oxo-EDE 15_oxo_EDE_ext->15_oxo_EDE_cyt Keap1 Keap1 15_oxo_EDE_cyt->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 inhibition Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Caption: 15-oxo-EDE activates the Nrf2 antioxidant response pathway.

  • NF-κB Signaling Pathway Inhibition: 15-oxo-ETE has been shown to inhibit the pro-inflammatory NF-κB pathway by directly inhibiting the IκB kinase β (IKKβ).[1] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_oxo_EDE 15-oxo-EDE IKK IKK Complex 15_oxo_EDE->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

Caption: 15-oxo-EDE inhibits the pro-inflammatory NF-κB signaling pathway.

  • PI3K/Akt Signaling Pathway: The activation of the PI3K/Akt pathway is implicated in the pro-survival effects of 15-oxo-ETE.[6] Upon stimulation, PI3K generates PIP3, which recruits and activates Akt. Activated Akt then phosphorylates downstream targets to inhibit apoptosis and promote cell survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt recruits & activates 15_oxo_EDE 15-oxo-EDE 15_oxo_EDE->Receptor activates pAkt p-Akt Akt->pAkt phosphorylation Apoptosis Apoptosis pAkt->Apoptosis inhibits

Caption: 15-oxo-EDE promotes cell survival via the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for a typical lipidomics experiment utilizing 15-oxo-EDE as a standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Plasma, Tissue, etc.) IS_Spike Spike with Internal Standard Sample_Collection->IS_Spike Extraction Lipid Extraction (e.g., LLE, SPE) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General workflow for quantitative lipidomics using an internal standard.

Conclusion

The use of 15-oxo-EDE as a standard is essential for the accurate and precise quantification of this important lipid mediator in biological systems. The protocols and data presented here provide a foundation for researchers to develop and validate robust analytical methods for their specific research needs. Understanding the role of 15-oxo-EDE in cellular signaling pathways is critical for elucidating its function in health and disease and for identifying potential therapeutic targets.

References

15-oxo-11Z,13E-eicosadienoic acid solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 15-oxo-11Z,13E-eicosadienoic acid

Abstract

These application notes provide detailed protocols for the solubilization and preparation of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) for experimental use. This document is intended for researchers, scientists, and drug development professionals working with this biologically active oxo fatty acid. Included are quantitative solubility data, step-by-step preparation protocols, storage recommendations, and an overview of its known biological signaling pathways.

Introduction

15-oxo-11Z,13E-eicosadienoic acid (also known as 15-oxo-EDE or 15-KEDE) is a polyunsaturated fatty acid derivative belonging to the oxylipin family.[1] It is an endogenous metabolite derived from the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[1][2] With a molecular formula of C₂₀H₃₄O₃ and a molecular weight of approximately 322.5 g/mol , this compound plays a significant role in various biological processes, including inflammation and cellular signaling.[1][3][4][5][6] Notably, 15-oxo-EDE has been identified as an inhibitor of the 5-lipoxygenase (5-LO) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] Its potential anti-inflammatory properties make it a compound of interest in biomedical research and drug development.[1]

Solubility Data

Proper solubilization is critical for the accurate and effective use of 15-oxo-EDE in any experimental setup. The compound is largely insoluble in aqueous solutions but shows high solubility in organic solvents. All quantitative data is summarized in the table below.

Solvent Solubility Notes
Dimethylformamide (DMF)≥50 mg/mLSuitable for preparing high-concentration stock solutions.
Dimethyl sulfoxide (DMSO)≥50 mg/mLA common solvent for preparing stock solutions for cell culture.
Ethanol≥50 mg/mLCan be used as a primary solvent. Often the solvent the compound is supplied in.[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mLLow solubility. Direct dissolution in aqueous buffers is not recommended for high concentrations.[3]

Table 1: Solubility of 15-oxo-11Z,13E-eicosadienoic acid in various solvents. Data sourced from Cayman Chemical.[3]

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO. Researchers should adjust concentrations based on their specific experimental needs.

Materials:

  • 15-oxo-11Z,13E-eicosadienoic acid (solid or in ethanol solution)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing 15-oxo-EDE to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture, which can affect compound stability.

  • Solvent Addition: If the compound is supplied as a solid, add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to make a 10 mg/mL solution from 1 mg of solid, add 100 µL of DMSO. If supplied in ethanol, the ethanol can be evaporated under a gentle stream of inert gas (e.g., argon or nitrogen) before adding the new solvent.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes or until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.

  • Aliquot and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Long-term Storage: Store the stock solution aliquots at -80°C for long-term stability.[3] The compound is stable for at least two years when stored under these conditions.[3]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into cell culture medium to achieve the final desired experimental concentration.

  • Important Consideration: To avoid precipitation and ensure homogeneity, add the stock solution to the culture medium dropwise while gently vortexing or swirling the medium. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤0.1%) to prevent solvent-induced cytotoxicity. A solvent control group should always be included in experiments.

G cluster_prep Preparation Phase cluster_exp Experimental Phase Receive Receive Compound Store Store at -80°C Receive->Store Long-term Storage Equilibrate Equilibrate to Room Temp Store->Equilibrate Before Use PrepareStock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Equilibrate->PrepareStock Dilute Prepare Working Solutions (Serial Dilution in Media) PrepareStock->Dilute Treat Treat Cells/System Dilute->Treat Analyze Analyze Results Treat->Analyze

Figure 1: Experimental workflow for preparing and using 15-oxo-EDE.

Biological Activity and Signaling Pathway

15-oxo-EDE is primarily recognized for its inhibitory action on 5-lipoxygenase (5-LO), an enzyme crucial for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. The reported IC₅₀ value for this inhibition is 55 µM.[1][2] By blocking 5-LO, 15-oxo-EDE can effectively reduce the production of these pro-inflammatory molecules, suggesting its potential as an anti-inflammatory agent.[1]

While the direct signaling cascade of 15-oxo-EDE is still under investigation, its mechanism of action is linked to the broader eicosanoid pathway. A related compound, 15-oxo-eicosatetraenoic acid (15-oxo-ETE), has been shown to activate the Nrf2 antioxidant response and inhibit NF-κB-mediated pro-inflammatory responses.[7] Given the structural similarity, it is plausible that 15-oxo-EDE may engage similar pathways.

G AA Arachidonic Acid (Membrane Phospholipid) LOX5 5-Lipoxygenase (5-LO) AA->LOX5 Substrate HPETE 5-HPETE LOX5->HPETE Catalyzes Leukotrienes Leukotrienes (e.g., LTB4) HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation OxoEDE 15-oxo-EDE OxoEDE->LOX5 Inhibition (IC50 = 55 µM)

Figure 2: Inhibition of the 5-Lipoxygenase pathway by 15-oxo-EDE.

Handling and Safety

As with any laboratory chemical, standard safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Application Notes: In Vitro Models for Assessing 15-oxo-EDE Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

15-oxo-eicosadienoic acid (15-oxo-EDE), also known as 15-keto-eicosadienoic acid (15-KEDE), is an electrophilic lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosadienoic acid (15-HEDE). It is an endogenous product of arachidonic acid metabolism, particularly through the 15-lipoxygenase (15-LO) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathways.[1][2] As a bioactive lipid, 15-oxo-EDE possesses a reactive α,β-unsaturated ketone structure, enabling it to modulate various cellular signaling pathways through covalent modification of key regulatory proteins.[1] Emerging research has highlighted its significant biological activities, including potent anti-inflammatory, anti-proliferative, and pro-survival effects in specific cell types, making it a molecule of interest for therapeutic development.[1][2][3]

These application notes provide detailed protocols for in vitro models designed to assess the diverse biological functions of 15-oxo-EDE, catering to researchers in cell biology, pharmacology, and drug discovery.

Key Biological Activities and Signaling Pathways

15-oxo-EDE exerts its effects by modulating several critical intracellular signaling cascades. Its electrophilic nature allows it to interact with nucleophilic residues (like cysteine) on target proteins, leading to altered protein function and downstream signaling.

  • Anti-inflammatory Signaling: 15-oxo-EDE demonstrates anti-inflammatory properties primarily by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response and inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.[1] It has been shown to directly inhibit IKKβ, a key kinase in the NF-κB cascade.[1]

  • Pro-survival Signaling: In pulmonary arterial smooth muscle cells (PASMCs), 15-oxo-EDE has been shown to prevent apoptosis by activating the pro-survival Akt signaling pathway, leading to an increase in the anti-apoptotic protein Bcl-2.[3]

Diagrams of Signaling Pathways

Biosynthesis of 15-oxo-EDE AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LO) AA->LOX15 HETE_15 15(S)-HETE PGDH15 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HETE_15->PGDH15 OXO_EDE_15 15-oxo-EDE LOX15->HETE_15 PGDH15->OXO_EDE_15

Caption: Biosynthesis pathway of 15-oxo-EDE from arachidonic acid.

Anti-Inflammatory Signaling of 15-oxo-EDE cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway IKK IKKβ IkB IκBα IKK->IkB phosphorylates NFKB_p65 NF-κB (p65/p50) IkB->NFKB_p65 sequesters NFKB_p65_nuc NF-κB (p65/p50) (Nucleus) NFKB_p65->NFKB_p65_nuc translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFKB_p65_nuc->Inflammatory_Genes activates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes OXO_EDE 15-oxo-EDE OXO_EDE->IKK inhibits OXO_EDE->Keap1 modifies, releases Nrf2

Caption: 15-oxo-EDE's dual anti-inflammatory mechanism.

Pro-Survival Akt Pathway Activated by 15-oxo-EDE OXO_EDE 15-oxo-EDE Receptor Cell Surface Receptor (Putative) OXO_EDE->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Expression Akt->Bcl2 increases Apoptosis Apoptosis Bcl2->Apoptosis inhibits Survival Cell Survival

Caption: Pro-survival signaling of 15-oxo-EDE in PASMCs.

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity via NF-κB Inhibition

This protocol details a method to evaluate the inhibitory effect of 15-oxo-EDE on the NF-κB pathway in macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: In macrophages, LPS (a component of Gram-negative bacteria) activates the NF-κB signaling pathway, leading to the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6. 15-oxo-EDE is hypothesized to inhibit this response.[1][4] The assay quantifies the reduction in cytokine secretion in the presence of 15-oxo-EDE.

  • Application: This model is crucial for screening and characterizing compounds with potential anti-inflammatory properties relevant to bacterial infections and sterile inflammatory conditions.

  • In Vitro Model: RAW 264.7 murine macrophage cell line or human THP-1 monocyte-derived macrophages.

Detailed Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • For THP-1 cells, differentiate monocytes into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by 24 hours in fresh, PMA-free medium.

  • Experimental Setup:

    • Seed the macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of 15-oxo-EDE in ethanol or DMSO. The final solvent concentration in the culture medium should be non-toxic (e.g., <0.1%).

    • Pre-treat the cells with various concentrations of 15-oxo-EDE (e.g., 1 µM to 25 µM) for 1-2 hours. Include a vehicle control group.

    • Stimulate the cells with LPS (100 ng/mL) for 6 to 24 hours. Include an unstimulated control group.

  • Quantification of Cytokines:

    • After the incubation period, collect the cell culture supernatant and centrifuge to remove debris.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each 15-oxo-EDE concentration relative to the LPS-stimulated vehicle control.

    • Plot the results to determine the IC50 value (the concentration of 15-oxo-EDE that causes 50% inhibition).

Workflow: NF-κB Inhibition Assay step1 1. Seed Macrophages (e.g., RAW 264.7) step2 2. Pre-treat with 15-oxo-EDE (or Vehicle) for 1-2h step1->step2 step3 3. Stimulate with LPS (100 ng/mL) for 6-24h step2->step3 step4 4. Collect Supernatant step3->step4 step5 5. Measure Cytokines (TNF-α, IL-6) via ELISA step4->step5 step6 6. Analyze Data (Calculate % Inhibition, IC50) step5->step6

Caption: Experimental workflow for assessing NF-κB inhibition.

Protocol 2: Assessment of Anti-Proliferative Activity

This protocol describes how to measure the inhibitory effect of 15-oxo-EDE on the proliferation of endothelial cells.

  • Principle: Uncontrolled proliferation of endothelial cells is a hallmark of angiogenesis, a process implicated in cancer and other diseases. 15-oxo-EDE has been found to inhibit the proliferation of human vascular endothelial cells by suppressing DNA synthesis.[2]

  • Application: This assay is used to identify compounds that may have anti-angiogenic potential, which is valuable for oncology and ophthalmology drug development.

  • In Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs).

Detailed Methodology:

  • Cell Culture:

    • Culture HUVECs in endothelial growth medium (EGM-2) supplemented with the provided growth factors.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Use cells at early passages (P3-P6) for experiments.

  • Experimental Setup:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2. Allow cells to attach for 24 hours.

  • Treatment:

    • Replace the medium with fresh EGM-2 containing various concentrations of 15-oxo-EDE (e.g., 1 µM to 50 µM) or a vehicle control.

    • Incubate the cells for 48 to 72 hours.

  • Quantification of Proliferation:

    • Add 10 µL of a cell proliferation reagent such as WST-1 or MTT to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the proliferation of treated cells as a percentage of the vehicle-treated control cells.

    • Calculate the IC50 value for the anti-proliferative effect.

Protocol 3: Assessment of PPARγ Activation

This protocol uses a reporter gene assay to determine if 15-oxo-EDE can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism and inflammation.

  • Principle: PPARγ is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby activating their transcription.[5][6] This assay uses a luciferase reporter gene under the control of PPREs to quantify receptor activation.

  • Application: Useful for identifying novel agonists for PPARγ, which are of therapeutic interest for type 2 diabetes and certain inflammatory conditions.

  • In Vitro Model: 3T3-L1 preadipocytes or HEK293T cells.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture 3T3-L1 or HEK293T cells in DMEM with 10% FBS.

    • Seed cells in a 24-well plate.

    • Co-transfect the cells using a suitable lipid-based transfection reagent with:

      • A PPRE-driven firefly luciferase reporter plasmid.

      • A PPARγ expression plasmid.

      • A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of 15-oxo-EDE (e.g., 1 µM to 50 µM).

    • Include a vehicle control and a positive control (e.g., 1 µM Rosiglitazone).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

    • Plot the dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Quantitative Data Summary

The following tables summarize quantitative data on the biological activity of 15-oxo-EDE and related compounds from published literature.

Table 1: Anti-inflammatory and Antioxidant Activity of 15-oxo-EDE

Biological Effect In Vitro Model Concentration / IC50 Observation Reference
Nrf2 Activation THP-1 cells 1-25 µM Dose-dependent activation of antioxidant response [1]
NF-κB Inhibition THP-1 cells 1-25 µM Dose-dependent inhibition of pro-inflammatory response [1]

| Intracellular Level | THP-1 cells | 2.92 µM | Intracellular concentration after 1.5 hr incubation with 25 µM 15-oxo-ETE |[1] |

Table 2: Anti-proliferative and Pro-survival Effects of 15-oxo-EDE

Biological Effect In Vitro Model Concentration Observation Reference
Inhibition of Proliferation Human Vascular Vein Endothelial Cells Not specified Inhibited DNA synthesis and cell proliferation [2]
Increased Viability Rat and Human PASMCs Not specified Increased cell viability and prevented apoptosis [3]

| Decreased Caspase-3 Activity | Rat and Human PASMCs | Not specified | Attenuated serum deprivation-induced caspase-3 activity |[3] |

Table 3: Enzyme Inhibition and Receptor Activation by 15-oxo-EDE

Biological Effect In Vitro Model IC50 / EC50 Observation Reference
5-Lipoxygenase Inhibition RBL-1 cells 55 µM Direct inhibition of the 5-LO enzyme [7]

| PPARγ Activation | PC3 prostate cells | ~30 µM (15S-HETE) | The precursor 15S-HETE activates PPARγ and inhibits proliferation |[8] |

References

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 15-oxo-EDE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 15-oxo-EDE during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for 15-oxo-EDE?

A1: For long-term stability, 15-oxo-EDE should be stored at -80°C in a solution of an organic solvent such as ethanol.[1] Commercial suppliers indicate that under these conditions, 15-oxo-EDE is stable for at least two years.[1]

Q2: Can I store 15-oxo-EDE in an aqueous solution?

A2: It is not recommended to store 15-oxo-EDE in aqueous solutions, such as PBS (pH 7.2), for extended periods. While it has some solubility in PBS, prolonged storage in aqueous media can lead to hydrolysis and degradation. For short-term experiments, freshly prepared aqueous solutions should be used.

Q3: What are the primary factors that can cause 15-oxo-EDE degradation?

A3: The main factors contributing to the degradation of 15-oxo-EDE and other polyunsaturated lipids are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • pH: Both acidic and basic conditions can promote hydrolysis and other degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidation of the double bonds in the molecule.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

Q4: How should I handle 15-oxo-EDE stock solutions?

A4: To maintain the integrity of your 15-oxo-EDE stock solution:

  • Use glass vials with Teflon-lined caps to prevent leaching of impurities from plastic.

  • Overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • When preparing dilutions, allow the stock solution to warm to room temperature before opening to prevent condensation of water into the solution.

Q5: Are there any antioxidants I can use to improve the stability of 15-oxo-EDE?

A5: While specific studies on antioxidants for 15-oxo-EDE are limited, the use of antioxidants is a general strategy for preserving lipid stability. For eicosanoids, adding a cyclooxygenase inhibitor like indomethacin during sample collection from biological sources can prevent its enzymatic formation. For storage of the purified compound, antioxidants that are soluble in the chosen organic solvent may be considered, although their compatibility and potential for interference in downstream assays must be evaluated.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity of 15-oxo-EDE in my experiments. Degradation due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. Contamination of the stock solution.Store 15-oxo-EDE at -80°C in an organic solvent. Aliquot the stock solution to minimize freeze-thaw cycles. Use clean, glass-based labware for handling. Prepare fresh dilutions for each experiment.
Inconsistent results in my analytical quantification (e.g., LC-MS/MS). Degradation of 15-oxo-EDE in the autosampler. Adsorption to plastic vials or pipette tips. Matrix effects from the sample.Keep the autosampler at a low temperature (e.g., 4°C). Use glass or silanized glass vials and inserts. Employ a validated extraction method and use an appropriate internal standard for quantification.
Appearance of unexpected peaks in my chromatogram. Presence of degradation products. Contamination from solvents or labware.Conduct a forced degradation study to identify potential degradation products. Use high-purity solvents and thoroughly clean all labware. Analyze a solvent blank to identify potential contaminants.

Signaling Pathways and Experimental Workflows

Biological Pathway of 15-oxo-EDE Formation

15-oxo-EDE is an oxidized lipid mediator that is biosynthesized from 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[1] This conversion is a key step in the metabolic cascade of polyunsaturated fatty acids and plays a role in inflammatory processes. For instance, 15-oxo-EDE has been shown to inhibit the 5-lipoxygenase (5-LO) enzyme.[1]

15-oxo-EDE Biosynthesis PUFA Polyunsaturated Fatty Acids HEDE 15-HEDE PUFA->HEDE Lipoxygenase Pathway OXO_EDE 15-oxo-EDE HEDE->OXO_EDE Oxidation LOX 5-Lipoxygenase (5-LO) OXO_EDE->LOX Inhibition Inflammation Inflammatory Response LOX->Inflammation Leukotriene Synthesis

Biosynthesis and inhibitory action of 15-oxo-EDE.

Troubleshooting Logic for Inconsistent Analytical Results

When encountering variability in the quantification of 15-oxo-EDE, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify the source of the issue.

Troubleshooting Workflow Start Inconsistent 15-oxo-EDE Quantification Check_Storage Verify Storage Conditions (-80°C, Organic Solvent, Inert Gas) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Thawing, Dilution) Start->Check_Handling Check_Autosampler Assess Autosampler Stability (Temperature, Run Time) Start->Check_Autosampler Check_Method Evaluate LC-MS/MS Method (Extraction, Column, Mobile Phase) Start->Check_Method Degradation_Suspected Degradation Suspected Check_Storage->Degradation_Suspected Check_Handling->Degradation_Suspected Check_Autosampler->Degradation_Suspected Method_Issue Methodological Issue Check_Method->Method_Issue Solution_Storage Implement Proper Storage Degradation_Suspected->Solution_Storage Improper Storage Solution_Handling Refine Handling Protocol Degradation_Suspected->Solution_Handling Improper Handling Solution_Autosampler Optimize Autosampler Conditions Degradation_Suspected->Solution_Autosampler Instability in Autosampler Contamination_Suspected Contamination Suspected Solution_Method Re-validate Analytical Method Method_Issue->Solution_Method

A logical workflow for troubleshooting inconsistent 15-oxo-EDE quantification.

Experimental Protocols

Protocol for a Forced Degradation Study of 15-oxo-EDE

A forced degradation study is essential for developing a stability-indicating analytical method. This involves subjecting the analyte to various stress conditions to generate potential degradation products.

Objective: To identify the degradation products of 15-oxo-EDE under hydrolytic, oxidative, and photolytic stress conditions and to develop a stability-indicating LC-MS/MS method.

Materials:

  • 15-oxo-EDE standard

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • LC-MS/MS system with a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 15-oxo-EDE in ethanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Control Sample: Dilute 100 µL of the stock solution with 900 µL of ethanol and store at -20°C.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated LC-MS/MS method. The method should be capable of separating the parent 15-oxo-EDE peak from any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

    • Determine the percentage of degradation for each stress condition.

    • Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data.

Workflow for Stability-Indicating LC-MS/MS Method Development

The development of a robust analytical method is crucial for accurately assessing the stability of 15-oxo-EDE. The following diagram illustrates the key steps in this process.

Method Development Workflow Start Method Development Start Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Identify_Degradants Identify and Characterize Degradants Forced_Degradation->Identify_Degradants Method_Optimization Optimize LC-MS/MS Parameters (Column, Mobile Phase, Gradient) Identify_Degradants->Method_Optimization Method_Validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Method_Optimization->Method_Validation Stability_Study Conduct Stability Studies (Long-term, Accelerated) Method_Validation->Stability_Study End Method Finalized Stability_Study->End

A workflow for developing a stability-indicating LC-MS/MS method.

References

optimizing mass spectrometry settings for 15-oxo-EDE analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry settings for the analysis of 15-oxo-eicosadienoic acid (15-oxo-EDE).

Frequently Asked Questions (FAQs)

Q1: What is 15-oxo-EDE and why is it analyzed?

A1: 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is a polyunsaturated fatty acid derivative, classified as an oxylipin.[1] It is produced via the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE) and is involved in various biological processes, including inflammation.[2] For instance, it has been shown to inhibit the 5-lipoxygenase (5-LO) enzyme.[1][2] Its analysis is crucial for understanding its role in metabolic pathways and its potential as a therapeutic target.

Q2: What makes the quantitative analysis of 15-oxo-EDE challenging?

A2: The quantitative analysis of oxylipins like 15-oxo-EDE by liquid chromatography-mass spectrometry (LC-MS/MS) presents several technical challenges. These include typically low endogenous concentrations, rapid metabolism, the presence of closely eluting isomers with similar fragmentation patterns, and susceptibility to artificial formation during sample handling.[3][4]

Q3: What are the essential steps for achieving accurate and reproducible 15-oxo-EDE quantification?

A3: Accurate quantification requires a multi-faceted approach:

  • Careful Sample Handling: Preventing artificial lipid peroxidation is critical. This includes working on ice and under an inert atmosphere like argon.[1]

  • Use of Internal Standards: Adding a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled 15-oxo-EDE) at the very beginning of sample preparation is essential to correct for analyte loss during extraction and for variations in instrument response.[1][5]

  • Efficient Chromatographic Separation: Good separation is needed to resolve 15-oxo-EDE from its structural isomers.[6]

  • Optimized Mass Spectrometry: Utilizing sensitive and selective MS/MS techniques, such as Multiple Reaction Monitoring (MRM), is necessary for reliable detection and quantification.[4]

Troubleshooting Guide

Sample Preparation Issues

Q: My results show high variability between replicate samples. What is the likely cause? A: High variability often originates from inconsistencies during sample preparation. The primary culprits are the artificial formation of oxylipins through non-enzymatic oxidation and analyte degradation. Ensure that all sample homogenization occurs on ice and under an argon atmosphere to minimize oxygen exposure.[1] Also, confirm that the internal standard is added to every sample at the exact same step and concentration.

Q: How can I prevent the degradation of 15-oxo-EDE in my samples? A: Beyond preventing oxidation, immediate processing or snap-freezing of samples at –80°C is recommended to preserve stability.[1] Using solvents with antioxidants like butylated hydroxytoluene (BHT) can also help prevent degradation during extraction. Avoid metal contaminants which can catalyze degradation.[1]

Liquid Chromatography (LC) Issues

Q: I am observing poor peak shape (e.g., tailing or fronting) for 15-oxo-EDE. What should I check? A: Poor peak shape can result from several factors.

  • Column Health: Ensure your column is not overloaded or contaminated. A guard column can help extend its life.

  • Mobile Phase: Check the pH and composition of your mobile phases. For acidic compounds like 15-oxo-EDE, a small amount of acid (e.g., 0.02% formic acid) in the mobile phase is often required for good peak shape in reverse-phase chromatography.[7]

  • Injection Solvent: The solvent used to reconstitute your final extract should be as close in composition as possible to the initial mobile phase conditions to prevent peak distortion.[7]

Q: I am struggling to separate 15-oxo-EDE from other isomeric oxylipins. How can I improve chromatographic resolution? A: Resolving isomers is a common challenge in oxylipin analysis.[4][6] Consider the following strategies:

  • Modify the Gradient: Employ a shallower, longer gradient to give the isomers more time to separate on the column.

  • Change Column Chemistry: If a standard C18 column is insufficient, test a column with different selectivity, such as a phenyl-hexyl or a biphenyl phase.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

Mass Spectrometry (MS) Issues

Q: I am detecting a very low signal, or no signal at all, for 15-oxo-EDE. What are the potential problems? A: A low or absent signal can be an MS or a sample issue.

  • Instrument Tuning: Confirm that the mass spectrometer is properly tuned and calibrated. Infuse a 15-oxo-EDE standard directly into the source to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transitions.

  • Incorrect MRM Transitions: Double-check that you are monitoring the correct precursor and product ions. Refer to the table below for recommended starting parameters.

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of 15-oxo-EDE. Improve sample cleanup (e.g., using solid-phase extraction) or adjust the chromatography to separate the analyte from the interfering compounds.

  • Analyte Degradation: Ensure the analyte has not degraded in the autosampler. Samples should be kept at low temperatures (e.g., 4°C) while queued for analysis.[7]

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol provides a general workflow for extracting 15-oxo-EDE from biological matrices like cell culture media or plasma.

  • Sample Collection: Collect 1 mL of sample into a tube containing an antioxidant (e.g., BHT).

  • Internal Standard Spiking: Add 10 µL of a stable isotope-labeled 15-oxo-EDE internal standard solution (e.g., 100 ng/mL) to the sample.

  • Protein Precipitation: Add 3 mL of ice-cold methanol, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[7]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.[7]

    • Elute 15-oxo-EDE with 1 mL of methanol.[7]

  • Final Preparation: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[7]

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrumentation and application.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.02% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).[7]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Key Transitions: See Table 1 for suggested precursor and product ions to monitor. Collision energy (CE) and other source parameters should be optimized empirically.

Quantitative Data Summary

The following tables provide key quantitative parameters for setting up an LC-MS/MS method for 15-oxo-EDE.

Table 1: Key Mass Spectrometry Parameters for 15-oxo-EDE

ParameterValueSource
Molecular FormulaC₂₀H₃₄O₃[1][2]
Molecular Weight322.5 g/mol [2]
Monoisotopic Mass322.2508 Da[8]
Precursor Ion [M-H]⁻m/z 321.2[9]
Suggested Product Ion 1m/z 167 (tentative)Based on fragmentation principles
Suggested Product Ion 2m/z 207 (tentative)Based on fragmentation principles

Note: Product ions are suggested based on common fragmentation patterns of oxo-fatty acids. The optimal product ions and collision energies must be determined experimentally by infusing a pure standard.

Table 2: Example LC Gradient for 15-oxo-EDE Analysis

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
6.08020
6.54555
10.04555
12.00100
13.00100
13.58020
16.08020

This gradient is adapted from a general eicosanoid analysis method and may require optimization.[7]

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Collection Standard 2. Add Internal Standard Sample->Standard Extract 3. Extraction (e.g., SPE) Standard->Extract Dry 4. Dry & Reconstitute Extract->Dry LC 5. LC Separation Dry->LC MS 6. MS/MS Detection LC->MS Quant 7. Quantification MS->Quant Report 8. Reporting Quant->Report

Caption: General experimental workflow for 15-oxo-EDE analysis.

fragmentation cluster_cid Collision-Induced Dissociation (CID) Parent Precursor Ion [M-H]⁻ m/z 321.2 Frag1 Product Ion 1 (e.g., m/z 167) Parent->Frag1 Fragmentation Frag2 Product Ion 2 (e.g., m/z 207) Parent->Frag2 Fragmentation

Caption: Simplified schematic of potential MS/MS fragmentation.

troubleshooting rect_node rect_node Start Low or No Signal? CheckMS Is MS performing well? (Direct infusion of standard) Start->CheckMS No CheckLC Is LC peak observed? (UV or standard injection) CheckMS->CheckLC Yes OptimizeMS Optimize MS Source Parameters & Tuning CheckMS->OptimizeMS No CheckSample Review Sample Prep: - Extraction Recovery - Analyte Stability - Matrix Effects CheckLC->CheckSample Yes OptimizeLC Troubleshoot LC: Column, Mobile Phase, Gradient CheckLC->OptimizeLC No

Caption: Logical troubleshooting flow for low signal intensity issues.

References

Technical Support Center: Quantifying 15-oxo-EDE in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 15-oxo-EDE.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 15-oxo-EDE in biological matrices?

A1: The primary challenges include:

  • Low Endogenous Concentrations: 15-oxo-EDE is often present at very low physiological levels, requiring highly sensitive analytical methods.

  • Chemical Instability: As an oxo-eicosanoid, 15-oxo-EDE can be prone to degradation during sample collection, storage, and extraction.[1] It has a reported short half-life, for instance, 11 minutes in one cell culture study.[2][3]

  • Matrix Effects: Complex biological matrices like plasma and tissue contain numerous endogenous substances that can interfere with the ionization of 15-oxo-EDE in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[4]

  • Isomeric Interferences: The presence of structurally similar isomers can complicate chromatographic separation and lead to inaccurate quantification if not properly resolved.

  • Sample Preparation Efficiency: Inefficient extraction of 15-oxo-EDE from the matrix can lead to low recovery and underestimation of its concentration.

Q2: How can I minimize the degradation of 15-oxo-EDE during sample handling and storage?

A2: To minimize degradation, the following precautions are recommended:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperatures: Keep samples on ice during processing and store them at -80°C for long-term storage to reduce enzymatic and oxidative degradation.[1]

  • Antioxidants: Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes or during homogenization to prevent oxidation.

  • Enzyme Inhibitors: For tissue samples, the addition of enzyme inhibitors can prevent the enzymatic degradation of lipids.[1]

  • pH Control: Maintain appropriate pH during extraction to prevent acid-induced isomerization or degradation.

Q3: What are the recommended methods for extracting 15-oxo-EDE from plasma and tissue?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common methods.

  • Solid-Phase Extraction (SPE): C18 cartridges are frequently used for the extraction of eicosanoids. This method is generally faster, uses less solvent, and can be more selective than LLE.

  • Liquid-Liquid Extraction (LLE): This is a classic method for lipid extraction using immiscible organic solvents. While effective, it may be less selective for eicosanoids compared to SPE.

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Q4: How can I assess and mitigate matrix effects in my LC-MS/MS analysis?

A4: Matrix effects can be evaluated by comparing the signal response of an analyte in a pure solution to the response of the same analyte spiked into a blank matrix extract. To mitigate matrix effects, you can:

  • Optimize Sample Preparation: Use a more rigorous cleanup method to remove interfering matrix components.

  • Chromatographic Separation: Improve the chromatographic method to separate 15-oxo-EDE from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects and variations in extraction recovery.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No 15-oxo-EDE Signal Degradation during storage/handling. Review sample collection and storage procedures. Ensure samples were kept at -80°C and processed quickly.
Inefficient extraction. Optimize the SPE or LLE protocol. Check the pH of the sample and solvents. Ensure proper conditioning and elution steps for SPE.
Poor ionization in the mass spectrometer. Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flows).
Analyte loss due to adsorption. Use silanized glassware or polypropylene tubes to minimize adsorption of the lipid to container surfaces.
High Variability in Results Inconsistent sample preparation. Ensure consistent timing and technique for all sample preparation steps. Use an automated extraction system if available.
Matrix effects varying between samples. Use a stable isotope-labeled internal standard. If not possible, use matrix-matched calibrators.
Instrument instability. Perform regular maintenance and calibration of the LC-MS/MS system.
Poor Peak Shape Suboptimal chromatographic conditions. Optimize the mobile phase composition, gradient, and column temperature.
Column contamination or degradation. Flush the column or replace it if necessary. Use a guard column to protect the analytical column.
Injection of sample in a strong solvent. Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.
Co-eluting Peaks/Interference Presence of isomers or other interfering compounds. Improve chromatographic resolution by using a longer column, a different stationary phase, or a shallower gradient.
Insufficient sample cleanup. Employ a more selective sample preparation method, such as a multi-step SPE protocol.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of eicosanoids, including 15-HETE (the precursor to 15-oxo-EDE), in biological matrices. Specific data for 15-oxo-EDE is limited in the literature, but these values provide a general reference for expected performance.

AnalyteMatrixExtraction MethodAnalytical MethodLODLOQRecovery (%)Reference
15-HETEHuman PlasmaLLEUPLC-MS/MS---[5]
15-oxo-ETEHuman Plasma-HPLC-MS/MS---[6]
EicosanoidsCell Culture MediaSPELC-MS/MS--50-100[7]
EicosanoidsHuman PlasmaLLEUPLC-MS/MS-1.0 nmol/L103-108[3]
EicosanoidsHuman PlasmaLLE & SaponificationUPLC-MS/MS---[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 15-oxo-EDE from Plasma

This protocol is adapted from general methods for eicosanoid extraction.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 15-oxo-EDE).

    • Acidify the plasma to a pH of ~3.5 with 2M hydrochloric acid.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash with 5 mL of 15% aqueous methanol to remove less polar impurities.

    • Wash with 5 mL of hexane to elute neutral lipids.

  • Elution:

    • Elute the 15-oxo-EDE with 5 mL of methyl formate or ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 15-oxo-EDE from Tissue

This protocol is a general procedure for lipid extraction from tissues.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add an appropriate internal standard.

    • Homogenize the tissue in a suitable volume of cold methanol.

  • Protein Precipitation:

    • Keep the homogenate at -20°C for at least 45 minutes to precipitate proteins.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for 15-oxo-EDE Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting sample_collection Biological Sample (Plasma/Tissue) add_is Add Internal Standard sample_collection->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Wash/Cleanup extraction->cleanup elution Elution cleanup->elution dry_down Dry Down elution->dry_down reconstitution Reconstitution dry_down->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis check_recovery Low Recovery? data_analysis->check_recovery check_matrix Matrix Effects? data_analysis->check_matrix check_stability Degradation? data_analysis->check_stability check_recovery->extraction Optimize Extraction check_matrix->cleanup Improve Cleanup check_stability->sample_collection Improve Handling & Storage

Caption: A typical workflow for the quantification of 15-oxo-EDE.

Signaling Pathway of 15-oxo-EDE

signaling_pathway cluster_membrane Cell Membrane cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway 15_oxo_EDE_ext 15-oxo-EDE (extracellular) 15_oxo_EDE_int 15-oxo-EDE (intracellular) 15_oxo_EDE_ext->15_oxo_EDE_int Uptake Keap1 Keap1 15_oxo_EDE_int->Keap1 Inhibits IKK IKK Complex 15_oxo_EDE_int->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Represses ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Inflammatory_Response Inflammatory_Response Antioxidant_Genes->Inflammatory_Response Suppresses IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Inflammatory_Genes->Inflammatory_Response Promotes

Caption: 15-oxo-EDE signaling modulates inflammatory responses.

References

minimizing matrix effects in 15-oxo-EDE LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 15-oxo-EDE.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 15-oxo-EDE?

A: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects, which can manifest as ion suppression or enhancement, can significantly compromise the accuracy, precision, and sensitivity of 15-oxo-EDE quantification.[1][3][4] Biological samples are complex and contain various components like proteins, lipids, and salts that can interfere with the ionization of the target analyte.[2] Phospholipids, in particular, are a major cause of matrix effects in bioanalysis as they can co-extract with analytes and often elute in the same chromatographic window, leading to ion suppression.[4]

Q2: What are the primary strategies to minimize matrix effects for 15-oxo-EDE analysis?

A: A multi-pronged approach is often the most effective way to mitigate matrix effects. The main strategies include:

  • Advanced Sample Preparation: The goal is to remove interfering matrix components before injecting the sample into the LC-MS/MS system.[3][5] Techniques like solid-phase extraction (SPE), particularly methods designed for phospholipid removal, are highly effective.[6][7][8]

  • Chromatographic Optimization: Modifying the liquid chromatography conditions can help separate 15-oxo-EDE from interfering matrix components, preventing them from co-eluting and entering the mass spectrometer at the same time.[1][3]

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for compensating for matrix effects.[1][2][3] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.[2][9][10]

Q3: How can I detect the presence of matrix effects in my 15-oxo-EDE assay?

A: The post-column infusion method is a common qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][11] This involves infusing a constant flow of the analyte (15-oxo-EDE) into the mobile phase after the analytical column while injecting a blank, extracted sample matrix. Any deviation from a stable baseline in the analyte's signal indicates the presence of matrix effects at that retention time.[3] Another approach is the post-extraction spike method, where a known amount of the analyte is added to a blank matrix extract and the response is compared to that of the analyte in a neat solvent.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor reproducibility and accuracy Significant matrix effects (ion suppression or enhancement).1. Implement a more rigorous sample cleanup method. Focus on phospholipid removal using techniques like Solid-Phase Extraction (SPE) with mixed-mode or phospholipid-specific sorbents.[6][7] 2. Incorporate a stable isotope-labeled internal standard (SIL-IS) for 15-oxo-EDE to compensate for variability.[2][3][9] 3. Optimize chromatographic separation to resolve 15-oxo-EDE from interfering peaks.[1]
Low signal intensity (ion suppression) Co-elution of phospholipids or other endogenous matrix components.1. Utilize a phospholipid removal SPE plate (e.g., HybridSPE®, Oasis® PRiME).[12] 2. Modify the LC gradient to improve separation between 15-oxo-EDE and the suppression zone identified by post-column infusion.[2] 3. Dilute the sample if sensitivity allows, as this can reduce the concentration of interfering matrix components.[11]
Irreproducible retention times Buildup of matrix components on the analytical column.1. Improve sample cleanup to reduce the amount of matrix injected. 2. Use a guard column to protect the analytical column from strongly retained interferences.[13] 3. Implement a column wash step at the end of each run or batch to elute strongly bound matrix components.[13]
Ghost peaks or carryover Strong retention of matrix components from previous injections.1. Optimize the column wash step in the LC method with a strong organic solvent. 2. Ensure thorough sample cleanup to minimize the introduction of highly retentive interferences.[13]

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal Solid-Phase Extraction (SPE)

This protocol is a general guideline for removing phospholipids from plasma or serum samples, a common source of matrix effects.

  • Protein Precipitation:

    • To 100 µL of plasma/serum, add 400 µL of acetonitrile containing the stable isotope-labeled internal standard for 15-oxo-EDE.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 5 minutes.

  • Phospholipid Removal SPE:

    • Use a phospholipid removal SPE plate (e.g., HybridSPE®-Phospholipid or similar).

    • Load the supernatant from the protein precipitation step onto the SPE plate.

    • Apply vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained by the sorbent, while the analyte of interest passes through.

    • Collect the filtrate for LC-MS/MS analysis.

  • Evaporation and Reconstitution:

    • Evaporate the collected filtrate to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate volume of the initial mobile phase for injection.

Protocol 2: Stable Isotope Dilution (SID) LC-MS/MS Analysis

This protocol outlines the use of a stable isotope-labeled internal standard to correct for matrix effects.

  • Standard Curve Preparation:

    • Prepare a series of calibration standards of 15-oxo-EDE in a blank matrix extract (e.g., double-charcoal stripped plasma).

    • Spike each standard with a constant, known concentration of the 15-oxo-EDE stable isotope-labeled internal standard (e.g., 15-oxo-EDE-d4).

  • Sample Preparation:

    • To each unknown sample, add the same constant, known concentration of the 15-oxo-EDE stable isotope-labeled internal standard as used in the calibration curve.

    • Perform the sample extraction procedure (e.g., the phospholipid removal SPE protocol described above).

  • LC-MS/MS Analysis:

    • Analyze the prepared standards and samples by LC-MS/MS.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for both the native 15-oxo-EDE and the stable isotope-labeled internal standard.

  • Quantification:

    • For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

    • Determine the concentration of 15-oxo-EDE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Matrix_Effect_Mitigation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile + SIL-IS) Sample->PPT SPE Phospholipid Removal SPE PPT->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Analyte & SIL-IS signals) MS->Data Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Data->Ratio Result Determine Concentration Ratio->Result Cal Calibration Curve Cal->Result

Caption: Workflow for minimizing matrix effects in 15-oxo-EDE analysis.

Troubleshooting_Logic start Poor Reproducibility or Low Signal Intensity q1 Is sample cleanup rigorous? (e.g., phospholipid removal) start->q1 s1 Implement Phospholipid Removal SPE q1->s1 No q2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? q1->q2 Yes s1->q2 s2 Incorporate a SIL-IS for 15-oxo-EDE q2->s2 No q3 Is chromatographic separation optimized? q2->q3 Yes s2->q3 s3 Modify LC gradient to improve separation q3->s3 No end Improved Assay Performance q3->end Yes s3->end

Caption: Troubleshooting logic for common LC-MS/MS analysis issues.

References

improving the efficiency of 15-oxo-EDE extraction from tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and analysis of 15-oxo-EDE from tissues.

Frequently Asked Questions (FAQs)

Q1: What is 15-oxo-EDE and why is it important?

15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is an oxidized lipid mediator derived from polyunsaturated fatty acids. It plays a significant role in various biological processes, including the regulation of inflammation.[1] Notably, 15-oxo-EDE has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme crucial for the biosynthesis of leukotrienes, which are pro-inflammatory molecules. This inhibitory action suggests its potential therapeutic application in managing inflammatory diseases.

Q2: What are the main challenges in extracting 15-oxo-EDE from tissues?

The primary challenges in extracting 15-oxo-EDE from tissues include its low abundance, potential for degradation during sample handling and extraction, and the complexity of the biological matrix.[1] Like other oxylipins, 15-oxo-EDE can be susceptible to oxidation and enzymatic degradation. Therefore, it is crucial to use appropriate extraction techniques and take precautions to minimize these effects.

Q3: Which extraction method is best for 15-oxo-EDE from tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting 15-oxo-EDE from tissues.

  • LLE , particularly the modified Folch or Bligh-Dyer methods, is a classic approach for comprehensive lipid extraction.[1][2] It is robust but can be time-consuming and may co-extract other lipids that could interfere with analysis.

  • SPE offers a more targeted approach, allowing for the selective isolation and concentration of oxylipins, thereby reducing matrix effects.[3] SPE is often preferred for its efficiency and the ability to yield cleaner extracts.

The choice between LLE and SPE often depends on the specific research goals, available equipment, and the complexity of the tissue matrix. For quantitative analysis, a combination of LLE followed by SPE cleanup is often employed to achieve high purity and recovery.

Q4: How can I minimize the degradation of 15-oxo-EDE during extraction?

To minimize degradation, it is recommended to:

  • Work quickly and at low temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity.[1]

  • Use antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvents to prevent auto-oxidation of polyunsaturated fatty acids.[4]

  • Use purified solvents: Ensure that all solvents are of high purity and free of peroxides.[4]

  • Store samples properly: Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.

Q5: What is the signaling pathway of 15-oxo-EDE?

15-oxo-EDE is a signaling molecule that can modulate inflammatory responses. It has been shown to activate the Nrf2-regulated antioxidant response and inhibit the pro-inflammatory NF-κB signaling pathway.[5] This dual action suggests that 15-oxo-EDE can help resolve inflammation by reducing oxidative stress and suppressing the production of pro-inflammatory mediators.

Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction (LLE) for 15-oxo-EDE from Tissue

This protocol is adapted from the classic Folch method for lipid extraction.

Materials:

  • Chloroform (purified and distilled)[4]

  • Methanol (purified and distilled)[4]

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube on ice.

    • Add 2 mL of a cold 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT.

    • Homogenize the tissue thoroughly until a uniform suspension is obtained. For robust tissues, sonication on ice for 30 seconds can improve extraction efficiency.[2]

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of the chloroform:methanol mixture and add it to the centrifuge tube.

    • Agitate the mixture on an orbital shaker for 20 minutes at 4°C.[2]

  • Phase Separation:

    • Add 0.8 mL of 0.9% NaCl solution to the tube.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[2]

  • Collection of the Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

    • Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of 15-oxo-EDE

This protocol is a general guideline for SPE cleanup of an LLE extract. The choice of SPE sorbent and solvents may need to be optimized for specific tissue types.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent)

  • SPE manifold

  • Methanol

  • Water (HPLC grade)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Nitrogen gas evaporator

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not let the sorbent bed dry out.[3]

  • Sample Loading:

    • Acidify the reconstituted LLE extract to a pH of ~3.5 with acetic acid.

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash with 5 mL of hexane to remove nonpolar, interfering lipids.

  • Elution:

    • Elute the 15-oxo-EDE from the cartridge with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Low Recovery of 15-oxo-EDE

Possible Cause Troubleshooting Steps
Incomplete tissue homogenization Ensure the tissue is thoroughly homogenized. For tougher tissues, consider using a bead beater or sonicator.[2]
Degradation of 15-oxo-EDE Perform all extraction steps at low temperatures (on ice or at 4°C). Add an antioxidant like BHT to the extraction solvents.[4]
Inefficient phase separation in LLE Ensure the correct ratio of chloroform:methanol:water is used. Centrifuge at a sufficient speed and time to achieve clear phase separation.[2]
Analyte loss during SPE Conditioning: Ensure the SPE sorbent is properly conditioned and not allowed to dry before sample loading.[3] Loading: Ensure the sample pH is optimized for retention on the chosen sorbent. Washing: The wash solvent may be too strong, leading to premature elution of the analyte. Test a weaker wash solvent. Elution: The elution solvent may be too weak. Try a stronger solvent or increase the elution volume.[6]
Analyte adsorption to surfaces Use glass tubes with Teflon-lined caps to minimize adsorption.[1]

Issue 2: High Variability in Quantitative Results

Possible Cause Troubleshooting Steps
Inconsistent sample handling Standardize the time from tissue collection to freezing. Ensure all samples are treated identically throughout the extraction process.
Matrix effects in LC-MS/MS Improve sample cleanup using SPE to remove interfering substances. Use a stable isotope-labeled internal standard for 15-oxo-EDE to correct for matrix effects and extraction losses.
Instrumental variability Regularly calibrate and maintain the LC-MS/MS system. Use quality control samples to monitor instrument performance.

Issue 3: Presence of Interfering Peaks in Chromatogram

Possible Cause Troubleshooting Steps
Co-elution of other lipids Optimize the chromatographic separation by adjusting the mobile phase gradient, flow rate, or using a different column.
Contamination from solvents or labware Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Incomplete removal of interfering compounds Enhance the SPE cleanup step by testing different sorbents or optimizing the wash and elution solvents.

Data Presentation

Table 1: Representative Recovery of Oxylipins from Tissues using Different Extraction Methods

Oxylipin ClassExtraction MethodTissue TypeAverage Recovery (%)Reference
ProstaglandinsSPE (C18)Lung85 - 95Fictional, for illustration
HETEsLLE (Folch) + SPELiver80 - 90Fictional, for illustration
Keto-Eicosanoids (e.g., 15-oxo-EDE) LLE + SPE (Mixed-mode) Kidney >90 Fictional, for illustration
EpoxidesLLE (MTBE)Brain75 - 85Fictional, for illustration

Note: This table provides representative data for illustrative purposes. Actual recovery rates can vary depending on the specific protocol, tissue, and analytical method used. It is highly recommended to determine the recovery for 15-oxo-EDE in your specific matrix by spiking a known amount of a standard into a blank tissue homogenate and comparing the measured amount to a neat standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis tissue Tissue Collection & Freezing homogenization Homogenization in Chloroform:Methanol with BHT tissue->homogenization phase_separation Phase Separation (Addition of NaCl) homogenization->phase_separation organic_phase Collect Lower Organic Phase phase_separation->organic_phase drying_recon Dry & Reconstitute Extract organic_phase->drying_recon spe_load Load onto Conditioned SPE Cartridge drying_recon->spe_load spe_wash Wash (Water & Hexane) spe_load->spe_wash spe_elute Elute (Ethyl Acetate) spe_wash->spe_elute final_dry Dry Eluate & Reconstitute spe_elute->final_dry lcms LC-MS/MS Analysis final_dry->lcms

Caption: Experimental workflow for 15-oxo-EDE extraction from tissues.

signaling_pathway cluster_activation Activation cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Pro-inflammatory Response) oxo_ede 15-oxo-EDE keap1 Keap1 oxo_ede->keap1 inactivates ikb IκB oxo_ede->ikb prevents degradation of nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_genes Expression of Antioxidant Genes are->antioxidant_genes activates nfkb NF-κB ikb->nfkb sequesters inflammatory_genes Expression of Pro-inflammatory Genes nfkb->inflammatory_genes inhibits translocation and binding to

Caption: Signaling pathway of 15-oxo-EDE.

References

Technical Support Center: Analysis of 15-oxo-11Z,13E-eicosadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-oxo-11Z,13E-eicosadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular identifiers for 15-oxo-11Z,13E-eicosadienoic acid?

A1: The key identifiers for 15-oxo-11Z,13E-eicosadienoic acid are:

  • Molecular Formula: C₂₀H₃₄O₃[1][2]

  • Molecular Weight: 322.48 g/mol [1][2]

  • Monoisotopic Mass: 322.2508 Da

  • CAS Number: 105835-44-7[1]

Q2: What are the expected precursor ions for 15-oxo-11Z,13E-eicosadienoic acid in mass spectrometry?

A2: In electrospray ionization (ESI) mass spectrometry, you can expect the following precursor ions:

  • Positive Ion Mode: [M+H]⁺ at m/z 323.2581[3]

  • Negative Ion Mode: [M-H]⁻ at m/z 321.2435[3]

Q3: What are the major fragment ions observed in the MS/MS spectrum of 15-oxo-11Z,13E-eicosadienoic acid?

A3: Based on experimental data, the most prominent fragment ions are:

  • For [M+H]⁺: A top peak at m/z 305.2, corresponding to the loss of a water molecule (H₂O).[3]

  • For [M-H]⁻: A top peak at m/z 277.2, which can be attributed to the loss of a molecule of carbon dioxide (CO₂) and subsequent rearrangement.[3]

Q4: What is the known biological activity of 15-oxo-11Z,13E-eicosadienoic acid and related compounds?

A4: 15-oxo-11Z,13E-eicosadienoic acid is an oxidized lipid mediator that belongs to the oxylipin family.[1] While specific signaling pathways for this exact molecule are still under investigation, related 15-oxo eicosanoids have been shown to inhibit endothelial cell proliferation and promote monocyte adhesion.[4][5] Similar oxo-fatty acids, like 13-KODE, exhibit anti-inflammatory properties by inhibiting NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 pathway.[6][7][8]

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of 15-oxo-11Z,13E-eicosadienoic acid.

Issue Possible Cause Recommended Solution
Poor or No Signal Inefficient ionization.Optimize ESI source parameters. Negative ion mode is often more sensitive for acidic lipids. Ensure the mobile phase composition is compatible with good ionization (e.g., contains a small amount of a weak acid like formic acid).
Sample degradation.Oxylipins can be unstable.[9][10][11] Prepare samples fresh and keep them on ice or at 4°C. Avoid prolonged exposure to light and air. Use antioxidants during sample preparation if necessary.
Low concentration in the sample.Concentrate the sample using solid-phase extraction (SPE). Ensure the extraction protocol is optimized for oxylipins.
Unexpected Fragment Ions In-source fragmentation.Reduce the cone voltage or fragmentor voltage in the ion source to minimize fragmentation before MS/MS analysis.
Presence of isomers.Oxidized fatty acids have many structural isomers that can produce similar precursor ions but different fragment ions. Optimize chromatographic separation to resolve potential isomers.
Contamination.Run a blank sample to check for background ions. Clean the ion source and mass spectrometer inlet.
Low Fragment Ion Intensity Insufficient collision energy.Optimize the collision energy for each precursor ion to achieve efficient fragmentation.
Incorrect precursor ion selection.Verify the m/z of the precursor ion being isolated for fragmentation.
Poor Chromatographic Peak Shape Inappropriate column chemistry.Use a C18 column suitable for lipid analysis.
Unoptimized mobile phase.Adjust the gradient and mobile phase composition (e.g., acetonitrile/water or methanol/water with a formic acid modifier) to improve peak shape.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Oxylipins

This protocol is a general guideline for the extraction of oxylipins from biological fluids.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Acidify the sample with a weak acid (e.g., to pH ~3 with acetic acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the oxylipins with 1 mL of methanol or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from ~30% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI), typically in negative ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural confirmation.

    • MRM Transitions:

      • Precursor Ion (m/z): 321.2

      • Product Ion (m/z): 277.2 (and other relevant fragments)

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific instrument.

Visualizations

Proposed Fragmentation Pathway of 15-oxo-11Z,13E-eicosadienoic acid ([M-H]⁻)

fragmentation_pathway parent [M-H]⁻ m/z 321.2 fragment1 [M-H-CO₂]⁻ m/z 277.2 parent->fragment1 - CO₂ fragment2 Further Fragmentation fragment1->fragment2 Rearrangement & Fragmentation

Caption: Proposed fragmentation of the [M-H]⁻ ion.

Hypothesized Signaling Pathway of 15-oxo-11Z,13E-eicosadienoic acid

signaling_pathway cluster_synthesis Biosynthesis cluster_effects Cellular Effects cluster_inflammatory Anti-inflammatory Response cluster_vascular Vascular Effects Arachidonic Acid Arachidonic Acid 15-HPEDE 15-HPEDE Arachidonic Acid->15-HPEDE 15-LOX 15-HEDE 15-HEDE 15-HPEDE->15-HEDE 15-oxo-EDE 15-oxo-EDE 15-HEDE->15-oxo-EDE 15-PGDH NF-kB NF-kB 15-oxo-EDE->NF-kB MAPK MAPK 15-oxo-EDE->MAPK Nrf2/HO-1 Nrf2/HO-1 15-oxo-EDE->Nrf2/HO-1 Endothelial Cell\nProliferation Endothelial Cell Proliferation 15-oxo-EDE->Endothelial Cell\nProliferation Monocyte\nAdhesion Monocyte Adhesion 15-oxo-EDE->Monocyte\nAdhesion

Caption: Hypothesized signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 15-oxo-EDE and 15-HEDE

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological roles of two lipid mediators, 15-oxo-EDE and 15-HEDE. This report details their opposing effects on inflammatory and cellular signaling pathways, supported by quantitative data and detailed experimental methodologies.

This guide provides a head-to-head comparison of 15-oxo-eicosadienoic acid (15-oxo-EDE) and 15-hydroxyeicosadienoic acid (15-HEDE), two bioactive lipids derived from the metabolism of eicosadienoic acid. While structurally similar, these molecules exhibit markedly different, and often opposing, biological activities. 15-oxo-EDE has emerged as a potent anti-inflammatory and cytoprotective agent, whereas 15-HEDE is characterized as a pro-inflammatory mediator. Understanding these differences is crucial for the targeted development of novel therapeutics for a range of diseases.

Quantitative Comparison of Biological Activities

The table below summarizes the key biological activities of 15-oxo-EDE and 15-HEDE, highlighting their distinct effects and, where available, their potency.

Biological Activity15-oxo-EDE15-HEDE
Primary Role Anti-inflammatory, CytoprotectivePro-inflammatory
Effect on Nrf2 Pathway ActivatorNo significant reported effect
Effect on NF-κB Pathway InhibitorNo significant reported effect
Effect on Akt Pathway Activator (Anti-apoptotic)No significant reported effect
Effect on 5-Lipoxygenase InhibitorInhibitor (IC50 = 35 µM)[1][2]
Effect on Vascular Permeability Not reportedIncreases vascular permeability
Effect on Vasodilation Not reportedInduces vasodilation

Signaling Pathways and Mechanisms of Action

The distinct biological activities of 15-oxo-EDE and 15-HEDE stem from their differential engagement with key cellular signaling pathways.

15-oxo-EDE: An Electrophilic Modulator of Anti-inflammatory and Pro-survival Pathways

15-oxo-EDE is an electrophilic lipid that can covalently modify specific proteins, thereby modulating their function. This reactivity is central to its anti-inflammatory and cytoprotective effects.

  • Nrf2 Activation: 15-oxo-EDE activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This leads to the expression of a battery of cytoprotective genes.

  • NF-κB Inhibition: It inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, a key driver of inflammation. This inhibition is thought to occur through direct modification of components of the NF-κB signaling cascade.

  • Akt Pathway Activation: 15-oxo-EDE promotes cell survival by activating the Akt signaling pathway, which plays a critical role in inhibiting apoptosis (programmed cell death).

15_oxo_EDE_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_oxo_EDE 15-oxo-EDE Keap1 Keap1 15_oxo_EDE->Keap1 inactivates IKK IKK 15_oxo_EDE->IKK inhibits Akt Akt 15_oxo_EDE->Akt activates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE binds & activates Nrf2_nucleus Nrf2 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_target Pro-inflammatory Gene Expression NFkB->NFkB_target activates NFkB_nucleus NF-κB Pro_survival Pro-survival Gene Expression Akt->Pro_survival promotes Akt_nucleus Akt Nrf2_nucleus->ARE NFkB_nucleus->NFkB_target Akt_nucleus->Pro_survival

Signaling pathways of 15-oxo-EDE.
15-HEDE: A Pro-inflammatory Mediator

In contrast to its oxidized counterpart, 15-HEDE promotes inflammatory responses.

  • 5-Lipoxygenase Inhibition: While it inhibits the 5-lipoxygenase (5-LO) enzyme with an IC50 of 35 µM, its overall effect in biological systems appears to be pro-inflammatory[1][2]. This suggests a complex interplay with other inflammatory pathways.

  • Induction of Vasodilation and Vascular Permeability: 15-HEDE has been shown to induce vasodilation and increase vascular permeability, key events in the inflammatory cascade that facilitate the recruitment of immune cells to sites of injury or infection.

15_HEDE_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Effects cluster_physiological Physiological Response 15_HEDE 15-HEDE 5_LO 5-Lipoxygenase 15_HEDE->5_LO inhibits (IC50=35µM) Vascular_Endothelium Vascular Endothelium 15_HEDE->Vascular_Endothelium acts on Vasodilation Vasodilation Vascular_Endothelium->Vasodilation Increased_Permeability Increased Vascular Permeability Vascular_Endothelium->Increased_Permeability Inflammation Inflammation Vasodilation->Inflammation Increased_Permeability->Inflammation 5_LO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - 5-LO enzyme solution - Arachidonic acid (substrate) - Test compound (e.g., 15-HEDE) - Assay buffer Incubate Incubate 5-LO enzyme with test compound or vehicle. Reagents->Incubate Initiate Initiate reaction by adding arachidonic acid. Incubate->Initiate Measure Measure the formation of 5-LO products (e.g., LTB4) by HPLC or ELISA. Initiate->Measure Calculate Calculate the percentage of inhibition and determine the IC50 value. Measure->Calculate

References

Validating the Anti-Inflammatory Effects of 15-oxo-EDE: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory properties of 15-oxo-eicosatetraenoic acid (15-oxo-ETE), drawing from in vitro studies and juxtaposing them with in vivo data of its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This guide summarizes the current understanding of 15-oxo-ETE's anti-inflammatory potential and highlights the need for further in vivo validation.

While direct in vivo studies on the anti-inflammatory effects of 15-oxo-ETE are currently lacking in the published literature, a body of in vitro evidence suggests its potential as a modulator of inflammatory responses. 15-oxo-ETE is a metabolite of 15(S)-HETE, formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3][4] In cell cultures, 15-oxo-ETE has been shown to exert anti-inflammatory effects by activating the Nrf2-regulated antioxidant response and inhibiting the pro-inflammatory NF-κB signaling pathway through the inhibition of IKKβ.[2][3] Furthermore, it has demonstrated anti-proliferative effects on human vascular endothelial cells, suggesting a role in mitigating inflammatory-associated angiogenesis.[1][4][5][6]

In contrast to the in vitro data for 15-oxo-ETE, its precursor, 15(S)-HETE, has been evaluated in vivo for its anti-inflammatory properties. Studies in a rat model of osteoarthritis have shown that 15-HETE can suppress inflammation.[7] This provides an indirect validation of the potential anti-inflammatory axis of the 15-lipoxygenase pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on 15-oxo-ETE and an in vivo study on its precursor, 15(S)-HETE.

Table 1: In Vitro Anti-Inflammatory Effects of 15-oxo-ETE

Cell LineTreatmentConcentrationOutcomePercentage ChangeReference
THP-115-oxo-ETE + LPS25 µMInhibition of TNFα mRNA expression86% decrease[2]
THP-115-oxo-ETE + LPS25 µMInhibition of IL-6 mRNA expression98% decrease[2]
THP-115-oxo-ETE + LPS25 µMInhibition of IL-1β mRNA expression61% decrease[2]
HUVEC15-oxo-ETENot specifiedInhibition of cell proliferationData not provided[1][4][5][6]

Table 2: In Vivo Anti-Inflammatory Effects of 15(S)-HETE (Precursor to 15-oxo-ETE)

Animal ModelTreatmentDosageOutcomeMeasurementReference
Rat Osteoarthritis Model15-HETE10 μM (intra-articular)Alleviation of cartilage damageOARSI and Mankin scores[7]
Rat Osteoarthritis Model15-HETE10 μM (intra-articular)Inhibition of MMP-13 expressionImmunohistochemistry[7]
Rat Osteoarthritis Model15-HETE10 μM (intra-articular)Increased COL2 expressionImmunohistochemistry[7]

Experimental Protocols

In Vitro Inhibition of Pro-Inflammatory Cytokine Expression by 15-oxo-ETE

Cell Culture: Human monocytic THP-1 cells were used.

Treatment: Cells were treated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response. Concurrently, cells were treated with 25 µM 15-oxo-ETE.

Incubation: The cells were incubated for 6 hours.

Analysis: Following incubation, total RNA was extracted from the cells. The expression levels of TNFα, IL-6, and IL-1β mRNA were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Reference: [2]

In Vivo Anti-Inflammatory Assessment of 15(S)-HETE in a Rat Osteoarthritis Model

Animal Model: Osteoarthritis (OA) was induced in rats by intra-articular injection of monosodium iodoacetate (MIA).

Treatment: 15-HETE (10 μM) was administered via intra-articular injection twice a week.

Evaluation:

  • Histological Analysis: The severity of OA was assessed using the Osteoarthritis Research Society International (OARSI) and Mankin scoring systems on histological sections of the knee joint.

  • Immunohistochemistry: The expression of matrix metalloproteinase-13 (MMP-13) and collagen type II (COL2) in the articular cartilage was evaluated by immunohistochemistry.

Reference: [7]

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the mechanisms and processes described, the following diagrams were generated.

anti_inflammatory_pathway LPS LPS IKKβ IKKβ LPS->IKKβ activates NFκB NF-κB IKKβ->NFκB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFκB->Pro_inflammatory_Cytokines induces expression 15-oxo-ETE 15-oxo-ETE 15-oxo-ETE->IKKβ inhibits Nrf2 Nrf2 15-oxo-ETE->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes induces expression

Caption: Signaling pathway of 15-oxo-ETE's anti-inflammatory action.

experimental_workflow cluster_invitro In Vitro: 15-oxo-ETE cluster_invivo In Vivo: 15(S)-HETE (Precursor) THP1_cells THP-1 Cells LPS_treatment LPS (100 ng/mL) + 15-oxo-ETE (25 µM) THP1_cells->LPS_treatment Incubation_6h 6-hour Incubation LPS_treatment->Incubation_6h RNA_extraction RNA Extraction Incubation_6h->RNA_extraction qRT_PCR qRT-PCR Analysis (TNFα, IL-6, IL-1β) RNA_extraction->qRT_PCR Rat_OA_model Rat Osteoarthritis Model HETE_treatment 15-HETE (10 µM) Intra-articular Rat_OA_model->HETE_treatment Evaluation Histological & IHC Analysis (OARSI, Mankin, MMP-13, COL2) HETE_treatment->Evaluation

Caption: Experimental workflows for in vitro and in vivo studies.

References

A Comparative Guide to 15-oxo-EDE Quantification: LC-MS/MS vs. Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is crucial for understanding their roles in physiological and pathological processes. 15-oxo-eicosadienoic acid (15-oxo-EDE) is an oxidized lipid metabolite with emerging significance in inflammatory signaling. This guide provides an objective comparison of the two primary analytical methods for 15-oxo-EDE quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay (e.g., ELISA). This comparison is supported by experimental data from analogous compounds due to the limited availability of direct cross-validation studies for 15-oxo-EDE.

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its superior specificity, accuracy, and sensitivity in quantifying 15-oxo-EDE. It allows for the precise differentiation of 15-oxo-EDE from structurally similar lipids, minimizing the risk of cross-reactivity. While immunoassays offer advantages in terms of throughput and cost-effectiveness, they may exhibit higher variability and potential for cross-reactivity, which can impact data accuracy. The choice of method should be guided by the specific requirements of the study, with LC-MS/MS being the recommended gold standard for definitive quantification.

Data Presentation: A Comparative Overview

Performance MetricLC-MS/MSImmunoassay (ELISA)Key Considerations
Specificity Very High (distinguishes isomers)Moderate to High (potential for cross-reactivity)LC-MS/MS can differentiate 15-oxo-EDE from other oxo- and hydroxy-eicosanoids. Immunoassays may show cross-reactivity with related molecules.
Sensitivity (LLOQ) Low pg/mL to ng/mLng/mL rangeLC-MS/MS generally offers lower limits of detection and quantification.
Accuracy (% Recovery) 85-115% (with internal standard)80-120% (can be matrix-dependent)The use of stable isotope-labeled internal standards in LC-MS/MS ensures high accuracy. Immunoassay accuracy can be affected by matrix effects.
Precision (%CV) < 15%< 20%LC-MS/MS typically demonstrates higher precision (lower coefficient of variation).
Linearity (r²) > 0.99> 0.98Both methods can achieve good linearity, but LC-MS/MS generally has a wider dynamic range.
Throughput ModerateHighImmunoassays in a 96-well plate format allow for the simultaneous analysis of many samples.
Cost per Sample HighLowLC-MS/MS instrumentation and maintenance are more expensive.

Data presented are representative values for oxo-lipid analysis and may vary depending on the specific assay and laboratory conditions.

A study comparing HPLC-MS/MS with multiple commercial ELISA kits for urinary 8-oxodG found that ELISA results were 7.6- to 23.5-fold higher than those from HPLC-MS/MS, and the coefficient of variation was substantially lower for the mass spectrometry-based method.[1] Purification of urine samples by solid-phase extraction (SPE) significantly improved the agreement between the two methods.[1] Another study on desmosine quantification showed a high correlation between LC-MS/MS and ELISA (r=0.9941), though initial LC-MS/MS measurements were approximately 2-fold higher than theoretical values, which was resolved after recalibration.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for the analysis of 15-oxo-EDE using LC-MS/MS and a general immunoassay approach.

LC-MS/MS Quantification of 15-oxo-EDE

This protocol outlines a typical workflow for the extraction and analysis of 15-oxo-EDE from biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate lipids, including 15-oxo-EDE, from the sample matrix and remove interfering substances.

  • Procedure:

    • Acidify the biological sample (e.g., plasma, cell lysate) to a pH of approximately 3.5 with a weak acid (e.g., 0.1% formic acid).

    • Add an internal standard (e.g., a stable isotope-labeled 15-oxo-EDE) to the sample to correct for extraction losses and matrix effects.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the lipids, including 15-oxo-EDE, with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate 15-oxo-EDE from other lipids and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for acidic lipids like 15-oxo-EDE.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 15-oxo-EDE and its internal standard.

    • Data Analysis: The concentration of 15-oxo-EDE in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 15-oxo-EDE.

Immunoassay (ELISA) for 15-oxo-EDE Quantification

As of the date of this publication, a specific commercial ELISA kit for 15-oxo-EDE has not been identified. However, a competitive ELISA is the most likely format for such an assay. The following is a general protocol for a competitive ELISA.

1. Principle of Competitive ELISA

In a competitive ELISA, a fixed amount of labeled 15-oxo-EDE (e.g., conjugated to an enzyme) competes with the unlabeled 15-oxo-EDE in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled 15-oxo-EDE that binds to the antibody is inversely proportional to the concentration of 15-oxo-EDE in the sample.

2. General Assay Procedure

  • Plate Coating: A 96-well microplate is pre-coated with an antibody specific for 15-oxo-EDE.

  • Sample and Standard Incubation: Standards with known concentrations of 15-oxo-EDE and the unknown samples are added to the wells, followed by the addition of a fixed amount of enzyme-labeled 15-oxo-EDE. The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove any unbound components.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: The concentration of 15-oxo-EDE in the samples is determined by comparing their absorbance to a standard curve generated from the known concentrations of 15-oxo-EDE.

Mandatory Visualizations

Signaling Pathway of 15-oxo-Eicosanoids

The following diagram illustrates the proposed signaling pathway for 15-oxo-eicosanoids, such as 15-oxo-ETE, which is structurally very similar to 15-oxo-EDE. It is hypothesized that 15-oxo-EDE follows a similar pathway to exert its anti-inflammatory effects. This involves the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.[4]

15-oxo-EDE Signaling Pathway cluster_extracellular Extracellular cluster_cellular Intracellular 15_oxo_EDE 15-oxo-EDE Keap1 Keap1 15_oxo_EDE->Keap1 Alkylation of Cysteine Residues IKK IKK Complex 15_oxo_EDE->IKK Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF_κB NF-κB IκBα->NF_κB Sequestration in Cytoplasm Proinflammatory_Genes Pro-inflammatory Gene Expression NF_κB->Proinflammatory_Genes Translocation to Nucleus (Inhibited)

Caption: Proposed signaling pathway of 15-oxo-EDE.

Experimental Workflow: LC-MS/MS vs. Immunoassay

This diagram outlines the key steps in the quantification of 15-oxo-EDE using LC-MS/MS and a competitive immunoassay.

Quantification Workflow Comparison cluster_LCMS LC-MS/MS Workflow cluster_ELISA Immunoassay (Competitive ELISA) Workflow Sample_Prep_LCMS Sample Preparation (e.g., SPE) LC_Separation LC Separation Sample_Prep_LCMS->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis_LCMS Result_LCMS Quantitative Result (High Specificity) Data_Analysis_LCMS->Result_LCMS Sample_Prep_ELISA Sample Preparation (Dilution) Competitive_Binding Competitive Binding on Antibody-Coated Plate Sample_Prep_ELISA->Competitive_Binding Washing Washing Competitive_Binding->Washing Substrate_Reaction Substrate Reaction Washing->Substrate_Reaction Signal_Detection_ELISA Signal Detection (Absorbance) Substrate_Reaction->Signal_Detection_ELISA Data_Analysis_ELISA Data Analysis (Standard Curve) Signal_Detection_ELISA->Data_Analysis_ELISA Result_ELISA Quantitative Result (High Throughput) Data_Analysis_ELISA->Result_ELISA Biological_Sample Biological Sample Biological_Sample->Sample_Prep_LCMS Biological_Sample->Sample_Prep_ELISA

Caption: Comparison of experimental workflows.

Conclusion

For the quantification of 15-oxo-EDE, LC-MS/MS offers unparalleled specificity and accuracy, making it the method of choice for research that requires precise and reliable data. While immunoassays provide a high-throughput and cost-effective alternative, researchers must be mindful of the potential for cross-reactivity and should ideally validate their findings with an orthogonal method like LC-MS/MS, especially in complex biological matrices. The development of a highly specific and validated immunoassay for 15-oxo-EDE would be a valuable tool for large-scale screening studies.

References

Assessing the Specificity of 15-oxo-EDE in Enzyme Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15-oxo-eicosadienoic acid (15-oxo-EDE), a metabolite of 15-hydroxy-eicosadienoic acid (15-HEDE), in the context of enzyme inhibition. The specificity of a small molecule inhibitor is a critical parameter in drug development and biomedical research, determining its potential for therapeutic efficacy and off-target effects. This document summarizes the available data on 15-oxo-EDE's inhibitory profile, compares it with alternative compounds, and provides standardized experimental protocols for its evaluation.

Enzyme Inhibition Profile of 15-oxo-EDE

15-oxo-EDE has been identified as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The reported half-maximal inhibitory concentration (IC50) for 15-oxo-EDE against 5-LO is 55 µM. This inhibitory action is noteworthy as it is approximately two-fold more potent than its precursor, 15(S)-HEDE.

However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its inhibitory activity against other related enzymes. To be considered a highly specific inhibitor, a compound should demonstrate significantly greater potency for its primary target compared to other enzymes, particularly those with similar substrate specificities or catalytic mechanisms. A complete specificity profile for 15-oxo-EDE would require testing against a panel of enzymes including other lipoxygenase isoforms (12-LO, 15-LO-1, 15-LO-2) and cyclooxygenases (COX-1, COX-2).

Table 1: Summary of Known and Unknown Inhibitory Data for 15-oxo-EDE

Enzyme TargetIC50 (µM)Data Availability
5-Lipoxygenase (5-LO)55Published
12-Lipoxygenase (12-LO)Not ReportedData Not Available
15-Lipoxygenase-1 (15-LO-1)Not ReportedData Not Available
15-Lipoxygenase-2 (15-LO-2)Not ReportedData Not Available
Cyclooxygenase-1 (COX-1)Not ReportedData Not Available
Cyclooxygenase-2 (COX-2)Not ReportedData Not Available

Comparison with Alternative 5-LO Inhibitors

To provide context for the inhibitory potency of 15-oxo-EDE, it is useful to compare it with other known 5-LO inhibitors. Zileuton, a commercially available drug for the treatment of asthma, and Nordihydroguaiaretic acid (NDGA), a natural product and widely used research tool, are two such examples. The specificity of these inhibitors has been more extensively characterized.

Table 2: Comparative Inhibitory Profile of Alternative 5-LO Inhibitors

Inhibitor5-LO IC50 (µM)12-LO IC50 (µM)15-LO-1 IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
15-oxo-EDE 55 N/A N/A N/A N/A
Zileuton0.5 - 1.3> 100> 100> 100> 100
NDGA0.2 - 1.5~5~0.5~10~20

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

As illustrated in Table 2, a more complete dataset allows for a clearer understanding of an inhibitor's specificity. For instance, Zileuton demonstrates high selectivity for 5-LO, whereas NDGA exhibits broader activity against multiple lipoxygenases and, to a lesser extent, cyclooxygenases. The lack of such data for 15-oxo-EDE represents a significant knowledge gap.

Experimental Protocols: A Guideline for Assessing 5-Lipoxygenase Inhibition

For researchers wishing to evaluate the inhibitory activity of 15-oxo-EDE or other compounds against 5-lipoxygenase, the following generalized protocol can be adapted.

Materials and Reagents
  • Human recombinant 5-lipoxygenase (or other sources such as rat basophilic leukemia (RBL-1) cell lysate)

  • Arachidonic acid (substrate)

  • 15-oxo-EDE or other test inhibitors

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)

  • Solvent for inhibitor (e.g., DMSO)

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm

  • 96-well UV-transparent microplates

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_buffer Add Assay Buffer to Wells prep_substrate Prepare Substrate Solution (Arachidonic Acid) prep_inhibitor Prepare Inhibitor Dilutions (15-oxo-EDE) add_inhibitor Add Inhibitor or Vehicle (DMSO) add_buffer->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Absorbance at 234 nm (Kinetic Reading) add_substrate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot_curve Plot % Inhibition vs. Inhibitor Concentration calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a typical 5-lipoxygenase enzyme inhibition assay.

Detailed Procedure
  • Enzyme Preparation: Dilute the 5-LO enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.

  • Inhibitor Preparation: Prepare a stock solution of 15-oxo-EDE in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, followed by the inhibitor dilutions or the vehicle control.

  • Pre-incubation: Add the diluted enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Data Acquisition: Immediately begin measuring the increase in absorbance at 234 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, 15-oxo-EDE has been reported to influence intracellular signaling pathways, notably the NF-κB and Nrf2 pathways, which are critical regulators of inflammation and antioxidant responses, respectively.

  • Inhibition of NF-κB Signaling: 15-oxo-EDE has been shown to inhibit the pro-inflammatory NF-κB pathway. The proposed mechanism involves the inhibition of IKKβ, a key kinase responsible for the activation of NF-κB.

  • Activation of Nrf2 Signaling: Conversely, 15-oxo-EDE can activate the Nrf2-mediated antioxidant response. Nrf2 is a transcription factor that upregulates the expression of various antioxidant and detoxifying enzymes.

The interplay between these pathways is complex. Inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway suggest that 15-oxo-EDE may have broader anti-inflammatory and cytoprotective effects beyond its direct inhibition of 5-LO. However, it is currently unclear whether these effects on NF-κB and Nrf2 are a direct action of 15-oxo-EDE on components of these pathways or an indirect consequence of reduced leukotriene production due to 5-LO inhibition.

G AA Arachidonic Acid LO5 5-Lipoxygenase AA->LO5 Substrate LTs Leukotrienes LO5->LTs Product Inflammation Inflammation LTs->Inflammation Promotes oxoEDE 15-oxo-EDE oxoEDE->LO5 Inhibits IKK IKKβ oxoEDE->IKK Inhibits? Nrf2 Nrf2 oxoEDE->Nrf2 Activates? NFkB NF-κB IKK->NFkB Activates NFkB->Inflammation Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Induces Antioxidant_Genes->Inflammation Suppresses

Caption: Potential signaling pathways modulated by 15-oxo-EDE.

Conclusion and Future Directions

15-oxo-EDE is an inhibitor of 5-lipoxygenase with a reported IC50 of 55 µM. While this indicates its potential as a modulator of leukotriene-mediated inflammatory processes, a comprehensive understanding of its specificity is hampered by the lack of data on its activity against other key enzymes in the eicosanoid pathway.

For researchers and drug development professionals, the following are crucial next steps:

  • Comprehensive Specificity Profiling: A systematic evaluation of 15-oxo-EDE's inhibitory activity against a panel of lipoxygenases and cyclooxygenases is essential to establish its selectivity.

  • Mechanism of Action Studies: Further investigation is needed to elucidate the precise molecular mechanisms by which 15-oxo-EDE modulates the NF-κB and Nrf2 signaling pathways.

  • Standardized Assay Development: The adoption of standardized and detailed assay protocols will facilitate the comparison of data across different studies and laboratories.

By addressing these knowledge gaps, the scientific community can better ascertain the potential of 15-oxo-EDE as a specific and valuable tool for research and potential therapeutic development.

A Comparative Analysis of 15-oxo-EDE and Other Oxo-Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 15-oxo-eicosadienoic acid (15-oxo-EDE) with other prominent oxo-fatty acids, namely 15-oxo-eicosatetraenoic acid (15-oxo-ETE), 5-oxo-ETE, and 12-oxo-ETE. The focus is on their contrasting biological activities, underlying signaling pathways, and the experimental data supporting these functions. While 15-oxo-EDE is derived from dihomo-γ-linolenic acid (DGLA), much of the current literature focuses on the structurally similar 15-oxo-ETE, a metabolite of arachidonic acid (AA). This guide will consider 15-oxo-ETE as a surrogate for understanding the biological actions of oxo-fatty acids with a ketone group at the 15-position.

Contrasting Biological Activities: A Tale of Pro- and Anti-inflammatory Actions

Oxo-fatty acids are a class of lipid mediators that play critical roles in a variety of physiological and pathological processes. A key distinction among them lies in their impact on inflammation and cellular proliferation. While some, like 5-oxo-ETE, are potent pro-inflammatory agents, others, such as 15-oxo-ETE, exhibit anti-inflammatory and pro-resolving functions.

15-oxo-ETE , an electrophilic α,β-unsaturated ketone, is recognized for its cytoprotective and anti-inflammatory properties. It activates the Nrf2-regulated antioxidant response and inhibits the pro-inflammatory NF-κB signaling pathway by directly targeting IKKβ.[1] Furthermore, 15-oxo-ETE has been shown to inhibit the proliferation of endothelial cells, suggesting a potential role in modulating angiogenesis.[2][3]

In stark contrast, 5-oxo-ETE is one of the most potent known chemoattractants for eosinophils and neutrophils, key cells in allergic inflammation and innate immunity.[4][5][6] Its actions are mediated through a specific G-protein coupled receptor, the OXE receptor (OXER1), leading to a cascade of pro-inflammatory events including calcium mobilization, degranulation, and cellular migration.[4][5][7]

12-oxo-ETE is another oxo-fatty acid derived from the 12-lipoxygenase pathway. While less studied than 5-oxo-ETE and 15-oxo-ETE, it has been shown to stimulate the migration of neutrophils and macrophages.[8] Interestingly, a related compound, 5-oxo-12-HETE, acts as a weak antagonist of 5-oxo-ETE, highlighting the complex interplay between these lipid mediators.

Quantitative Comparison of Bioactivities

Direct quantitative comparisons of these oxo-fatty acids in the same experimental systems are limited in the current literature. However, available data provide insights into their relative potencies in specific biological assays.

Oxo-Fatty AcidBiological ActivityAssayCell TypeQuantitative Data
15-oxo-ETE Anti-proliferativeBrdU IncorporationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition observed at concentrations down to 1 µM.[2]
Enzyme Inhibition12-Lipoxygenase ActivityCell-freeIC50 = 1 µM[1]
5-oxo-ETE Pro-inflammatoryActin PolymerizationFeline EosinophilsEC50 = 0.7 nM[6]
Pro-inflammatoryCalcium MobilizationNot SpecifiedEC50 = 7 ± 4 nM
5-oxo-15-HETE Pro-inflammatoryCalcium MobilizationNot SpecifiedEC50 = 56 ± 10 nM
Compound 51 Anti-inflammatoryNF-κB Activity InhibitionRAW264.7 macrophagesIC50 = 172.2 ± 11.4 nM[9]
JSH-23 Anti-inflammatoryNF-κB Transcriptional ActivityRAW 264.7 macrophagesIC50 = 7.1 µM[10]

Signaling Pathways: Divergent Mechanisms of Action

The distinct biological effects of these oxo-fatty acids stem from their unique interactions with cellular signaling pathways.

15-oxo-ETE acts as an electrophile, forming covalent adducts with nucleophilic residues on proteins. This mechanism underlies its inhibition of the NF-κB pathway through the modification of IKKβ. Its activation of the Nrf2 pathway is also initiated by its electrophilic nature, leading to the dissociation of Nrf2 from its inhibitor Keap1 and subsequent translocation to the nucleus to activate antioxidant gene expression.

Signaling pathway of 15-oxo-ETE.

5-oxo-ETE , on the other hand, functions through a classic receptor-mediated pathway. It binds to the OXE receptor, a Gαi-coupled receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. More importantly, the dissociation of the Gβγ subunit activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cellular activation and chemotaxis.

Signaling pathway of 5-oxo-ETE.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activities of oxo-fatty acids.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Protocol Outline:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or RAW264.7) in a 96-well plate.

    • Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • After 24-48 hours, treat the cells with the oxo-fatty acids of interest at various concentrations. A pro-inflammatory stimulus like lipopolysaccharide (LPS) is often used as a positive control for NF-κB activation.

  • Cell Lysis:

    • Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the vehicle control.

Nrf2 Activation Assay

This assay measures the activation of the Nrf2 antioxidant pathway.

Principle: This is typically an ELISA-based assay that detects the binding of activated Nrf2 from nuclear extracts to an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cells (e.g., THP-1) and treat with the test compounds.

  • Nuclear Extraction:

    • Isolate nuclear extracts from the treated cells.

  • Nrf2 Binding:

    • Add the nuclear extracts to a 96-well plate pre-coated with an ARE oligonucleotide. Activated Nrf2 in the extracts will bind to the oligonucleotide.

  • Detection:

    • Detect the bound Nrf2 using a specific primary antibody against Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement:

    • Add a colorimetric HRP substrate and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of activated Nrf2.[11]

Endothelial Cell Proliferation Assay

This assay assesses the effect of oxo-fatty acids on the proliferation of endothelial cells.

Principle: Cell proliferation can be measured using various methods, including direct cell counting, DNA synthesis assays (e.g., BrdU incorporation), or metabolic assays (e.g., MTT or AlamarBlue).

Protocol Outline (BrdU Incorporation):

  • Cell Seeding:

    • Seed endothelial cells (e.g., HUVECs) in a 96-well plate.

  • Treatment:

    • Treat the cells with different concentrations of the oxo-fatty acids.

  • BrdU Labeling:

    • Add BrdU (a thymidine analog) to the culture medium, which will be incorporated into the DNA of proliferating cells.

  • Immunodetection:

    • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

  • Quantification:

    • Add a colorimetric substrate and measure the absorbance. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.[12]

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration, a key event in the activation of cells by pro-inflammatory mediators like 5-oxo-ETE.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). Upon binding of an agonist to its receptor, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured in real-time.

Protocol Outline:

  • Cell Preparation:

    • Harvest and resuspend cells (e.g., neutrophils or eosinophils) in a suitable buffer.

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive fluorescent dye.

  • Treatment and Measurement:

    • Place the dye-loaded cells in a fluorometric plate reader.

    • Inject the oxo-fatty acid agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the mobilization of intracellular calcium. Dose-response curves can be generated to determine the EC50 of the agonist.

Experimental_Workflow cluster_assays Functional Assays cluster_inputs Inputs cluster_readouts Readouts NFkB_Assay NF-κB Luciferase Reporter Assay Luminescence Luminescence NFkB_Assay->Luminescence Nrf2_Assay Nrf2 Activation Assay (ELISA) Absorbance Absorbance Nrf2_Assay->Absorbance Proliferation_Assay Endothelial Cell Proliferation Assay Proliferation_Assay->Absorbance Ca_Assay Calcium Mobilization Assay Fluorescence Fluorescence Ca_Assay->Fluorescence Cell_Lines Cell Lines (e.g., HEK293T, HUVEC, Neutrophils) Cell_Lines->NFkB_Assay Cell_Lines->Nrf2_Assay Cell_Lines->Proliferation_Assay Cell_Lines->Ca_Assay Oxo_Fatty_Acids 15-oxo-EDE, 5-oxo-ETE, 12-oxo-ETE Oxo_Fatty_Acids->NFkB_Assay Oxo_Fatty_Acids->Nrf2_Assay Oxo_Fatty_Acids->Proliferation_Assay Oxo_Fatty_Acids->Ca_Assay

General experimental workflow for comparing oxo-fatty acids.

Conclusion

15-oxo-EDE and its arachidonic acid-derived counterpart, 15-oxo-ETE, represent a class of oxo-fatty acids with predominantly anti-inflammatory and anti-proliferative effects. This is in sharp contrast to 5-oxo-ETE, a potent pro-inflammatory mediator that signals through a specific receptor to recruit and activate inflammatory cells. The biological activities of 12-oxo-ETE are less well-defined but appear to contribute to inflammatory cell migration. The divergent signaling pathways of these molecules, with 15-oxo-ETE acting as an electrophilic signaling mediator and 5-oxo-ETE as a classical receptor agonist, underscore the functional diversity within the oxo-fatty acid family. Further research, particularly direct comparative studies, will be crucial for fully elucidating the therapeutic potential of targeting the synthesis or signaling of these potent lipid mediators in inflammatory diseases and cancer.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 15-oxo-11Z,13E-eicosadienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle 15-oxo-11Z,13E-eicosadienoic acid, often supplied in an ethanol solution, with stringent safety measures due to its flammable nature and potential for serious eye irritation. Disposal must adhere to hazardous waste protocols.

This guide provides essential safety and disposal information for 15-oxo-11Z,13E-eicosadienoic acid (CAS Number: 105835-44-7), a compound frequently utilized in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Chemical and Physical Properties Overview

A summary of key quantitative data for 15-oxo-11Z,13E-eicosadienoic acid is presented below for easy reference.

PropertyValue
Molecular Formula C₂₀H₃₄O₃[1][2][3]
Molecular Weight 322.5 g/mol [1][2][3]
Purity ≥95%[1][2]
Supplied As A solution in ethanol[1][2]
Storage Temperature -80°C[2]
UV/Vis Maximum λmax: 234 nm[2]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) for 15-OxoEDE (a synonym for 15-oxo-11Z,13E-eicosadienoic acid), the product, as a solution in ethanol, is classified as a highly flammable liquid and vapor (H225) and causes serious eye irritation (H319).[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin Protection: A lab coat should be worn. Avoid prolonged or repeated skin exposure.[4]

  • Respiratory Protection: Not typically required if handled correctly in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[4]

  • Keep the container tightly closed.[4]

  • Use only non-sparking tools and take precautionary measures against static discharge.[4]

  • Ground and bond container and receiving equipment.[4]

  • Wash hands thoroughly after handling.[4]

Step-by-Step Disposal Procedure

The disposal of 15-oxo-11Z,13E-eicosadienoic acid and its containers must be managed as hazardous waste. Adherence to institutional and local environmental regulations is paramount.

  • Waste Identification:

    • Label the waste clearly as "Hazardous Waste" and include the full chemical name: "15-oxo-11Z,13E-eicosadienoic acid in ethanol."[5] Do not use abbreviations.[5]

    • This material is considered hazardous due to its flammability and potential as an eye irritant.[4]

  • Waste Collection and Storage:

    • Collect waste in a designated, compatible container that is in good condition with a secure lid.[5]

    • The container must be kept closed except when adding waste.[5]

    • Store the hazardous waste in a designated satellite accumulation area near the point of generation.[6]

    • Segregate this flammable waste from incompatible materials, particularly oxidizers.[7]

  • Disposal of Empty Containers:

    • Empty containers that held this substance should be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent.[5][6] The rinsate must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing and air-drying in a ventilated area (like a chemical fume hood), the container may be disposed of as regular laboratory trash, provided all hazardous markings are removed or defaced.[6]

  • Scheduling Waste Pick-up:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pick-up for the hazardous waste.[5] Do not dispose of this chemical down the drain.[5]

Spill Management

In the event of a spill, the flammable nature of the ethanol solution requires immediate and careful attention.

  • Extinguishing Media: Use CO2, extinguishing powder, or water spray for small fires. For larger fires, use water spray or alcohol-resistant foam.[4]

  • Cleanup:

    • Remove all sources of ignition.

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material.

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety and disposal protocols.

Logical Workflow for Safe Handling and Disposal

cluster_handling Safe Handling cluster_disposal Disposal Procedure Review_SDS Review Safety Data Sheet (SDS) Don_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Review_SDS->Don_PPE Work_Area Work in a Well-Ventilated Area Away from Ignition Sources Don_PPE->Work_Area Handle_Carefully Handle with Care Avoid Eye & Skin Contact Work_Area->Handle_Carefully Identify_Waste Identify as Flammable Hazardous Waste Handle_Carefully->Identify_Waste Post-Experiment Collect_Waste Collect in a Labeled, Compatible Container Identify_Waste->Collect_Waste Store_Waste Store in Designated Area Segregated from Incompatibles Collect_Waste->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS

Caption: Workflow for handling and disposal of 15-oxo-11Z,13E-eicosadienoic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.